molecular formula C12H24N2O2 B1291350 tert-Butyl 2-propylpiperazine-1-carboxylate CAS No. 1027511-67-6

tert-Butyl 2-propylpiperazine-1-carboxylate

Cat. No.: B1291350
CAS No.: 1027511-67-6
M. Wt: 228.33 g/mol
InChI Key: PYTGOQORCFQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOQORCFQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619631
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-67-6
Record name 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The piperazine motif is a privileged scaffold in drug discovery, and the ability to introduce stereospecific substitutions at the 2-position is crucial for exploring structure-activity relationships and developing novel therapeutics. This document outlines a practical and scalable synthetic route, starting from readily available α-amino acids, and provides detailed experimental protocols and quantitative data to support its implementation in a research and development setting.

Introduction

Chirally pure 2-substituted piperazines are important structural motifs found in a wide array of pharmacologically active compounds.[1] The synthesis of these molecules in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. This guide focuses on a robust and well-documented pathway for the preparation of (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a versatile intermediate for further chemical elaboration. The presented methodology offers a practical approach for obtaining this compound on a multigram scale.[1]

Overall Synthetic Pathway

The synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate can be achieved through a multi-step sequence starting from the corresponding α-amino acid, in this case, (S)-norvaline. The key transformation involves the formation of an orthogonally bis-protected chiral 1,2-diamine, followed by an aza-Michael addition to generate the piperazine ring.[1]

Synthesis_Pathway A (S)-Norvaline B (S)-2-((tert-Butoxycarbonyl)amino)-pentanoic acid A->B Boc-protection C (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate B->C Reduction D (S)-tert-Butyl (1-azidopentan-2-yl)carbamate C->D Azidation E (S)-tert-Butyl (1-aminopentan-2-yl)carbamate D->E Reduction F Orthogonally Protected 1,2-Diamine E->F Ns-protection G (S)-tert-Butyl 2-propylpiperazine-1-carboxylate F->G Aza-Michael Addition & Deprotection

Figure 1. Overall synthetic workflow for (S)-tert-butyl 2-propylpiperazine-1-carboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate, adapted from established literature.[1]

Step 1: Boc-Protection of (S)-Norvaline

Reaction: (S)-Norvaline is protected with a tert-butyloxycarbonyl (Boc) group to yield (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid.

Procedure:

  • To a solution of (S)-norvaline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound.

Step 2: Reduction of the Carboxylic Acid

Reaction: The carboxylic acid of Boc-protected norvaline is reduced to the corresponding primary alcohol.

Procedure:

  • Dissolve (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate.

Step 3: Mesylation and Azidation

Reaction: The primary alcohol is converted to an azide via a mesylate intermediate.

Procedure:

  • Dissolve (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-tert-butyl (1-azidopentan-2-yl)carbamate.

Step 4: Reduction of the Azide

Reaction: The azide is reduced to the primary amine.

Procedure:

  • Dissolve (S)-tert-butyl (1-azidopentan-2-yl)carbamate (1.0 eq) in methanol.

  • Add palladium on activated carbon (10% Pd/C, 0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl (1-aminopentan-2-yl)carbamate.

Step 5: Nosyl Protection

Reaction: The primary amine is protected with a 2-nitrobenzenesulfonyl (nosyl) group.

Procedure:

  • Dissolve (S)-tert-butyl (1-aminopentan-2-yl)carbamate (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the orthogonally protected diamine.

Step 6: Aza-Michael Addition and Deprotection

Reaction: The nosyl-protected diamine undergoes an aza-Michael addition with an in-situ generated vinyl diphenyl sulfonium salt, followed by deprotection of the nosyl group to form the piperazine ring.[1]

Procedure:

  • To a solution of 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) in acetonitrile, add the orthogonally protected diamine (1.0 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and dissolve the residue in DMF.

  • Add thiophenol (3.0 eq) and potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 2-propylpiperazine-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on reaction scale and specific conditions.

StepProductStarting MaterialTypical Yield (%)Reference
1(S)-2-((tert-Butoxycarbonyl)amino)-pentanoic acid(S)-Norvaline>95General Procedure
2(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate(S)-2-((tert-Butoxycarbonyl)amino)-pentanoic acid85-95[1]
3(S)-tert-Butyl (1-azidopentan-2-yl)carbamate(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate80-90 (over two steps)[1]
4(S)-tert-Butyl (1-aminopentan-2-yl)carbamate(S)-tert-Butyl (1-azidopentan-2-yl)carbamate>95[1]
5Orthogonally Protected Diamine(S)-tert-Butyl (1-aminopentan-2-yl)carbamate90-98[1]
6(S)-tert-Butyl 2-propylpiperazine-1-carboxylateOrthogonally Protected Diamine70-85[1]

Alternative Synthetic Strategies

While the presented pathway is robust, other methods for the asymmetric synthesis of 2-substituted piperazines exist. These include:

  • Catalytic Asymmetric Allylic Alkylation: This method allows for the synthesis of enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[2][3]

  • Asymmetric Lithiation: Direct functionalization of an N-Boc piperazine ring can be achieved through asymmetric lithiation using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile.[4][5]

  • One-Pot Synthesis from Amino Acids: An efficient one-pot procedure involving an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and final reduction has been reported for the synthesis of enantiomerically pure N-protected-α-substituted piperazines.[6]

Alternative_Strategies A N-Protected Piperazin-2-one B Asymmetric Allylic Alkylation A->B C Enantioenriched Tertiary Piperazin-2-one B->C D Reduction C->D E Chiral Tertiary Piperazine D->E F N-Boc Piperazine G Asymmetric Lithiation /(-)-sparteine F->G H Lithiated Intermediate G->H I Electrophilic Trapping H->I J Enantiopure α-Substituted Piperazine I->J

Figure 2. Logical workflows for alternative asymmetric syntheses of substituted piperazines.

Conclusion

This technical guide has detailed a practical and scalable synthetic pathway for (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a key intermediate for drug discovery and development. The described multi-step synthesis, starting from (S)-norvaline, provides a reliable method for accessing this valuable chiral building block. The inclusion of detailed experimental protocols and a summary of quantitative data aims to facilitate the implementation of this synthesis in a laboratory setting. Furthermore, an overview of alternative synthetic strategies provides a broader context for the synthesis of enantiomerically pure 2-substituted piperazines.

References

tert-Butyl 2-propylpiperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-propylpiperazine-1-carboxylate is a chiral heterocyclic compound belonging to the N-Boc protected piperazine family. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including approved drugs. The piperazine ring can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. The N-Boc protecting group allows for selective functionalization at the second nitrogen atom, making it a valuable building block in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and safety considerations for this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize available computed data for the (R) and (S) enantiomers, alongside experimental data for the closely related compound, 1-Boc-piperazine, to provide a comparative reference.

Table 1: General and Physical Properties

Propertytert-Butyl (2R)-2-propylpiperazine-1-carboxylatetert-Butyl (2S)-2-propylpiperazine-1-carboxylate1-Boc-piperazine (for comparison)
Molecular Formula C₁₂H₂₄N₂O₂[1]C₁₂H₂₄N₂O₂[2][3]C₉H₁₈N₂O₂[4]
Molecular Weight 228.33 g/mol [1][5]228.33 g/mol [2]186.25 g/mol [4]
CAS Number 1212252-88-4[1][5]888972-67-6[3]57260-71-6
Appearance -Powder (inferred)[6]White or yellowish crystal[7]
Melting Point --43-47 °C
Boiling Point 303.9 ± 17.0 °C (Predicted)[5]303.9 °C at 760 mmHg (Predicted)[]258 °C at 760 mmHg[7]
Density 0.972 g/cm³ (Predicted)[5]0.972 g/cm³ (Predicted)[]1.03 g/cm³[7]
Purity -≥98%[2]97%

Table 2: Solubility and Partition Coefficient

Propertytert-Butyl (2R)-2-propylpiperazine-1-carboxylate1-Boc-piperazine (for comparison)
XLogP3 1.8 (Computed)[1]0.5 (Computed)[4]
Solubility No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Soluble in organic solvents.

Spectral Data Analysis

No specific experimental spectral data for this compound were found in the reviewed literature. The expected spectral characteristics can be inferred from data published for analogous N-Boc protected piperazine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the 2.5-4.0 ppm range), and signals corresponding to the propyl group (a triplet for the methyl group and multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the Boc group around 155 ppm, signals for the tert-butyl group's quaternary and methyl carbons (around 80 and 28 ppm, respectively), and distinct signals for the carbons of the piperazine ring and the propyl substituent.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the urethane carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic protons would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-propylpiperazine.

Step 1: Synthesis of 2-Propylpiperazine (if not commercially available)

A common method for synthesizing substituted piperazines involves the cyclization of appropriate precursors. For 2-propylpiperazine, this could involve the reduction of a corresponding pyrazine derivative or a multi-step synthesis from chiral amino acid precursors.

Step 2: N-Boc Protection of 2-Propylpiperazine

Materials:

  • 2-Propylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-propylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Propylpiperazine 2-Propylpiperazine Conditions DCM, TEA 0 °C to RT 2-Propylpiperazine->Conditions Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Conditions Product tert-Butyl 2-propylpiperazine-1-carboxylate Conditions->Product

Caption: Plausible synthetic pathway for this compound.

Biological and Pharmacological Context

While many piperazine derivatives exhibit significant biological activity, no specific pharmacological studies or signaling pathway analyses for this compound have been identified in the public domain. However, related structures are known to be active as histamine H3 receptor ligands, which have potential applications in treating neurological and cognitive disorders.[11] The title compound is primarily considered a chiral building block for the synthesis of more complex and potentially bioactive molecules.[12] Its utility lies in providing a scaffold that can be further elaborated to explore structure-activity relationships in drug discovery programs.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Hazards: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion

This compound is a valuable chiral intermediate for organic synthesis, particularly in the field of drug discovery. While specific experimental data on its chemical and biological properties are scarce, its structural similarity to well-characterized N-Boc piperazine derivatives allows for a reasonable estimation of its reactivity and handling requirements. Further research is needed to fully characterize this compound and explore its potential applications in medicinal chemistry.

References

Structural Analysis of 1-Boc-2-propylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-Boc-2-propylpiperazine (tert-butyl 2-propylpiperazine-1-carboxylate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, such as 1-Boc-2-methylpiperazine, and established principles of conformational analysis and spectroscopic techniques for substituted piperazines. The methodologies and expected outcomes detailed herein serve as a robust framework for the synthesis, characterization, and structural elucidation of 1-Boc-2-propylpiperazine and similar derivatives.

Introduction

1-Boc-2-propylpiperazine is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a propyl group at the C2 position of the piperazine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The presence and conformation of substituents on the piperazine ring are critical for biological activity, influencing factors such as receptor binding affinity and pharmacokinetic properties. A thorough structural analysis is therefore essential for understanding its chemical behavior and potential applications in drug discovery and development.

This guide covers the key aspects of its structural analysis, including its synthesis, spectroscopic characterization (NMR, IR, and Mass Spectrometry), and crystallographic and conformational analysis.

Synthesis

The synthesis of 1-Boc-2-propylpiperazine can be achieved through a variety of established methods for the mono-N-Boc protection and C2-alkylation of piperazine. A common and effective approach involves the reductive amination of a suitable precursor.

General Synthesis Pathway

A plausible synthetic route to 1-Boc-2-propylpiperazine is outlined below. This pathway involves the initial formation of a pyrazine precursor, followed by reduction and subsequent N-Boc protection.

G Synthesis of 1-Boc-2-propylpiperazine A 2-Propylpyrazine B 2-Propylpiperazine A->B Reduction (e.g., H2/Pd or NaBH4) C 1-Boc-2-propylpiperazine B->C Boc Protection (Boc)2O, base

Caption: Proposed synthesis pathway for 1-Boc-2-propylpiperazine.

Experimental Protocol: Synthesis of 1-Boc-2-alkylpiperazines (General Procedure)

This protocol is a general representation and may require optimization for the specific synthesis of 1-Boc-2-propylpiperazine.

  • Synthesis of 2-Alkylpiperazine: A suitable pyrazine derivative (e.g., 2-propylpyrazine) is dissolved in an appropriate solvent (e.g., ethanol or methanol).

  • A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2 over Palladium on carbon), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

  • The reaction mixture is worked up by quenching the excess reducing agent, followed by extraction and purification to yield the 2-alkylpiperazine.

  • N-Boc Protection: The synthesized 2-alkylpiperazine is dissolved in a solvent like dichloromethane or tetrahydrofuran.

  • A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the pure 1-Boc-2-alkylpiperazine.

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of 1-Boc-2-propylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of specific data for 1-Boc-2-propylpiperazine, the following table summarizes representative ¹H and ¹³C NMR data for the closely related analog, 1-Boc-2-methylpiperazine.[1] The chemical shifts for the propyl group in the target molecule would differ accordingly.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C(CH₃)₃1.45 (s, 9H)28.7
C(CH₃)₃-78.9
Piperazine-H3.90 – 3.81 (m, 1H)-
Piperazine-H3.39 – 3.28 (m, 2H)-
Piperazine-C-52.9
Piperazine-C-46.4
CH₃1.14 (d, J = 6.3 Hz, 3H)20.7
NHNot explicitly reported-

Data for 1-Boc-2-methylpiperazine in CDCl₃.[1]

Expected NMR Features for 1-Boc-2-propylpiperazine:

  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the propyl group (a triplet for the methyl, a multiplet for the methylene adjacent to the methyl, and another multiplet for the methylene attached to the piperazine ring), and complex multiplets for the piperazine ring protons. The chemical shifts of the piperazine protons would be influenced by the presence of the Boc and propyl groups and the conformational dynamics of the ring.

  • ¹³C NMR: The spectrum would display signals for the carbons of the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the propyl group, and the piperazine ring. The chemical shifts of the piperazine carbons would indicate the presence of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (broad)
C-H Stretch (alkane)2850 - 3000
C=O Stretch (carbamate)1680 - 1700
C-N Stretch1000 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): For C₁₂H₂₄N₂O₂, the expected monoisotopic mass is approximately 228.18 g/mol .

  • Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (a fragment at M-100 or M-56) and cleavage of the propyl group or the piperazine ring.

Crystallographic and Conformational Analysis

The three-dimensional structure of 1-Boc-2-propylpiperazine is crucial for understanding its interactions with biological targets.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. While no specific crystallographic data for 1-Boc-2-propylpiperazine is available, studies on other substituted piperazines have shown that the piperazine ring typically adopts a chair conformation.[2][3] The substituents can occupy either axial or equatorial positions, and the preferred conformation will depend on steric and electronic factors.

Conformational Analysis in Solution

In solution, the piperazine ring can undergo conformational inversion. The presence of bulky substituents like the Boc and propyl groups can influence the rate of this inversion and the equilibrium between different conformers.

Dynamic NMR studies on similar N-substituted piperazines have shown that the rotation around the N-C(O) amide bond of the Boc group can be restricted, leading to the observation of distinct rotamers at lower temperatures.[4][5] Similarly, the chair-to-chair interconversion of the piperazine ring can also be slow on the NMR timescale, resulting in complex spectra.[4]

G Conformational Dynamics of 1-Boc-2-propylpiperazine cluster_0 Chair Interconversion cluster_1 Amide Bond Rotation A Chair Conformer 1 (Propyl Equatorial) B Chair Conformer 2 (Propyl Axial) A->B Ring Flip C Rotamer 1 D Rotamer 2 C->D Rotation

Caption: Conformational dynamics in 1-Boc-2-propylpiperazine.

Experimental Workflow for Structural Analysis

A typical workflow for the comprehensive structural analysis of a newly synthesized batch of 1-Boc-2-propylpiperazine is depicted below.

G Workflow for Structural Analysis A Synthesis and Purification B Mass Spectrometry (Molecular Weight Confirmation) A->B C IR Spectroscopy (Functional Group ID) A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Connectivity) A->D E Single Crystal Growth A->E H Complete Structural Elucidation B->H C->H G Conformational Analysis (Dynamic NMR, Computational Modeling) D->G D->H F X-ray Crystallography (3D Structure) E->F F->H G->H

Caption: A typical experimental workflow for structural analysis.

Conclusion

References

An In-Depth Technical Guide to (S)-1-N-Boc-2-propylpiperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-N-Boc-2-propylpiperazine, a key building block in medicinal chemistry. This document details its identification, physicochemical properties, and synthesis, and explores its role in the development of novel therapeutics, particularly as a CXCR4 antagonist.

Core Identification

(S)-1-N-Boc-2-propylpiperazine , also known by its systematic IUPAC name (S)-tert-butyl 2-propylpiperazine-1-carboxylate , is a chiral heterocyclic compound. Its structure features a piperazine ring substituted with a propyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This mono-protection strategy is crucial for its utility in multi-step organic synthesis, allowing for selective functionalization at the unprotected secondary amine.

Table 1: Compound Identification

IdentifierValue
CAS Number 888972-67-6
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Synonyms (S)-tert-Butyl 2-propylpiperazine-1-carboxylate, (S)-1-Boc-2-propylpiperazine

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-N-Boc-2-propylpiperazine is essential for its handling, reaction optimization, and formulation. While experimental data for some properties of this specific compound are not widely published, data for analogous compounds provide valuable insights.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Likely a solid or oilGeneral observation for similar compounds[1]
Boiling Point Predicted: 303.9°C at 760 mmHgFor the isomeric (S)-tert-Butyl 3-propylpiperazine-1-carboxylate
Density Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethanol)General property of N-Boc protected piperazines[1]

Synthesis and Experimental Protocols

The synthesis of (S)-1-N-Boc-2-propylpiperazine typically involves the selective protection of one of the nitrogen atoms of (S)-2-propylpiperazine. A general and widely adopted method for the mono-N-Boc protection of piperazines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow

The synthesis can be conceptualized as a straightforward protection reaction.

G cluster_synthesis Synthesis of (S)-1-N-Boc-2-propylpiperazine start (S)-2-propylpiperazine product (S)-1-N-Boc-2-propylpiperazine start->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) reagent->product

Caption: General synthetic scheme for the preparation of (S)-1-N-Boc-2-propylpiperazine.

Detailed Experimental Protocol (Hypothetical, based on similar syntheses)

This protocol is based on established procedures for the N-Boc protection of similar piperazine derivatives and should be adapted and optimized for specific laboratory conditions.

Materials:

  • (S)-2-propylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-propylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-N-Boc-2-propylpiperazine.

Characterization

Expected Spectral Data:

  • ¹H NMR: The spectrum would show characteristic signals for the propyl group (a triplet and two multiplets), the piperazine ring protons (a series of multiplets), and a singlet for the nine equivalent protons of the Boc group.

  • ¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the propyl group, the piperazine ring, and the Boc group (including the quaternary carbon and the methyl carbons).

  • FT-IR: The spectrum would exhibit characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (aliphatic), and a strong C=O stretching band from the carbamate group of the Boc protecting group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.

Role in Drug Discovery: CXCR4 Antagonism

Piperazine derivatives are a cornerstone in modern drug discovery, with many approved drugs containing this versatile scaffold.[2] The piperazine moiety can influence a molecule's physicochemical properties, such as solubility and basicity, and can act as a scaffold to orient pharmacophoric groups for optimal target interaction.[2]

(S)-1-N-Boc-2-propylpiperazine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).[3][4] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways.[3] These pathways are implicated in various physiological processes, including cell proliferation, survival, and migration.[3] Dysregulation of the CXCR4/CXCL12 axis is associated with various diseases, including cancer metastasis and HIV entry into host cells.[3][5]

The development of CXCR4 antagonists is a significant area of research. N-propyl piperazine side chains have been identified as key structural motifs in potent and selective CXCR4 antagonists with improved drug-like properties.[4]

CXCR4 Signaling Pathway and Point of Intervention

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular events. Antagonists containing the N-propyl piperazine moiety, synthesized from intermediates like (S)-1-N-Boc-2-propylpiperazine, block this interaction.

G cluster_pathway CXCR4 Signaling Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Antagonist N-Propyl Piperazine CXCR4 Antagonist Antagonist->CXCR4 Blocks

Caption: Simplified diagram of the CXCR4 signaling pathway and the inhibitory action of N-propyl piperazine-based antagonists.

The experimental workflow for evaluating the efficacy of such antagonists often involves in vitro assays to measure the inhibition of CXCL12-induced cellular responses.

G cluster_workflow Antagonist Evaluation Workflow Synthesis Synthesis of N-Propyl Piperazine Analog Assay In vitro Assay (e.g., Calcium Flux Assay) Synthesis->Assay Data Measure Inhibition of CXCL12-induced Response Assay->Data Analysis Determine IC₅₀ Value Data->Analysis

Caption: A typical experimental workflow for the in vitro evaluation of CXCR4 antagonists.

Conclusion

(S)-1-N-Boc-2-propylpiperazine is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly pronounced in the development of CXCR4 antagonists, a promising class of drugs for the treatment of cancer and other diseases. The straightforward synthesis of this intermediate, coupled with the significant biological activity of its derivatives, underscores its importance in contemporary drug discovery and development. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Physical and chemical properties of tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical properties of tert-butyl 2-propylpiperazine-1-carboxylate. This compound is a substituted N-Boc-piperazine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine scaffold in numerous biologically active molecules. This document summarizes key identifiers, predicted physicochemical properties, and general synthetic and analytical methodologies relevant to this class of compounds. It is important to note that while general information for related structures is available, specific experimental data for this compound is limited in publicly accessible literature.

Introduction

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological receptors. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making N-Boc-piperazine derivatives valuable intermediates in the synthesis of complex pharmaceutical agents. The 2-propyl substitution on the piperazine ring introduces a specific lipophilic character and stereocenter, which can be crucial for modulating the pharmacological and pharmacokinetic properties of a final drug candidate.

This guide focuses on the core physical and chemical characteristics of this compound, providing a foundational understanding for researchers working with this or structurally related molecules.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following tables summarize key identifiers and predicted properties for the (R)-enantiomer.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol [1]
CAS Number (S)-enantiomer HCl salt 888972-67-6
CAS Number (R)-enantiomer 1212252-88-4[1]

Table 2: Predicted Physicochemical Properties of (R)-tert-butyl 2-propylpiperazine-1-carboxylate

PropertyPredicted Value
Boiling Point 303.9 ± 17.0 °C[1]
Density 0.972 g/cm³[1]
pKa 8.49 ± 0.40[1]

Note: These values are predictions and have not been experimentally verified in the reviewed literature.

Synthesis and Reactivity

General Synthetic Approach: N-Boc Protection

The synthesis of this compound would typically involve the N-Boc protection of 2-propylpiperazine. This is a standard procedure in organic synthesis.

Experimental Workflow: General N-Boc Protection

General Workflow for N-Boc Protection cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-propylpiperazine 2-propylpiperazine Solvent Aprotic Solvent (e.g., Dichloromethane, THF) 2-propylpiperazine->Solvent Dissolve Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Solvent Add Base Optional Base (e.g., Triethylamine, DMAP) Solvent->Base Optional Target_Compound This compound Base->Target_Compound Reaction & Workup

Caption: General workflow for the N-Boc protection of 2-propylpiperazine.

Key Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms of the piperazine ring.

  • N-H Deprotonation and Alkylation/Acylation: The unprotected secondary amine is nucleophilic and can be deprotonated with a suitable base, followed by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N4 position.

  • Boc-Group Deprotection: The Boc protecting group is stable under many reaction conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the free 2-propylpiperazine.

Logical Relationship of Key Reactions

Reactivity of this compound Start This compound N4_Alkylation N4-Alkylation/Acylation Start->N4_Alkylation Electrophile (R-X) Deprotection Boc Deprotection Start->Deprotection Acid (e.g., TFA, HCl) Product_N4 N4-Substituted Product N4_Alkylation->Product_N4 Product_Deprotected 2-Propylpiperazine Deprotection->Product_Deprotected

Caption: Key reaction pathways for this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis and purification of this compound is not available in the reviewed literature, a general procedure can be adapted from methods used for similar N-Boc protected piperazines.

Illustrative Synthesis Protocol

This is a generalized, illustrative protocol and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 2-propylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq).

  • Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

General Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Mass spectral data would be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound.

Role in Signaling Pathways and Drug Development

Specific studies on the biological activity of this compound or its direct involvement in signaling pathways have not been identified in the public domain. However, the broader class of 2-substituted piperazine derivatives are intermediates in the synthesis of compounds targeting a variety of receptors and enzymes. The propyl group can influence binding affinity and selectivity for the target protein, as well as modulate physicochemical properties like lipophilicity, which is critical for drug absorption, distribution, metabolism, and excretion (ADME).

Workflow for Drug Discovery Intermediate

Role as a Drug Discovery Intermediate Start This compound Functionalization Further Chemical Modification (e.g., at N4) Start->Functionalization Library Library of Piperazine Derivatives Functionalization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: The role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion

References

Synthesis of tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the formation of the core piperazine ring, followed by regioselective N-Boc protection, and concluding with the formation of the hydrochloride salt. This guide offers detailed experimental protocols, quantitative data where available from analogous transformations, and visualizations to aid in the understanding of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride can be efficiently achieved through a three-step sequence:

  • Synthesis of 2-propylpiperazine: The piperazine core is constructed via a reductive amination reaction. This method offers good control over the introduction of the propyl substituent at the C2 position of the piperazine ring.

  • N-Boc Protection: The secondary amine of 2-propylpiperazine is selectively protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy to allow for further selective functionalization at the remaining NH group if required.

  • Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt to improve its stability and handling properties.

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Propylpiperazine cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Hydrochloride Salt Formation a Starting Materials b Reductive Amination a->b Reagents and Conditions c 2-Propylpiperazine b->c Yield: Variable d tert-butyl 2-propylpiperazine- 1-carboxylate c:e->d:w Boc₂O, Base e tert-butyl 2-propylpiperazine- 1-carboxylate hydrochloride d:e->e:w HCl in solvent Reductive_Amination Starting Material 1 N-Boc-1,2-diaminoethane Intermediate Imine Intermediate Starting Material 1->Intermediate + Starting Material 2 Propionaldehyde Starting Material 2->Intermediate Product N-Boc-2-propylpiperazine Intermediate->Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Final_Product 2-Propylpiperazine Product->Final_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Deprotection->Final_Product N-Boc_Protection 2-Propylpiperazine 2-Propylpiperazine Product tert-butyl 2-propylpiperazine- 1-carboxylate 2-Propylpiperazine->Product + Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Product Base Base (e.g., Triethylamine or NaHCO₃) Base->Product Salt_Formation Free_Base tert-butyl 2-propylpiperazine- 1-carboxylate Product tert-butyl 2-propylpiperazine- 1-carboxylate hydrochloride Free_Base->Product + HCl_Solution HCl in solvent (e.g., ether or dioxane) HCl_Solution->Product

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-Propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 2-propylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on identifying the key starting materials and providing detailed experimental protocols for a viable synthetic route.

Introduction

This compound is a chiral monosubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. The presence of a propyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for precise structural modifications, making this compound a key intermediate in the synthesis of complex pharmaceutical molecules. This guide will focus on a robust and well-precedented synthetic strategy commencing from the readily available chiral amino acid, L-norvaline.

Synthetic Strategy Overview

The most reliable and stereospecific synthesis of this compound involves a multi-step sequence starting from L-norvaline. This approach establishes the desired stereochemistry at the C2 position of the piperazine ring early in the synthesis. The general workflow involves the reduction of the amino acid to an amino alcohol, followed by a series of protection and activation steps to facilitate the cyclization into the piperazine ring, and finally, Boc protection.

An alternative, though potentially less selective, method involves the direct alkylation of a pre-formed piperazine ring. However, controlling the position and degree of alkylation can be challenging, often leading to a mixture of products.

This guide will detail the experimental protocol for the synthesis starting from L-norvaline.

Starting Materials and Reagents

The following table summarizes the primary starting materials and key reagents required for the synthesis of this compound via the L-norvaline route.

Material Formula Molecular Weight ( g/mol ) Role
L-NorvalineC₅H₁₁NO₂117.15Chiral precursor
Lithium aluminum hydride (LAH)LiAlH₄37.95Reducing agent
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Boc-protecting agent
Thionyl chlorideSOCl₂118.97Chlorinating agent
AmmoniaNH₃17.03Cyclization reagent
Sodium bicarbonateNaHCO₃84.01Base
Sodium sulfate (anhydrous)Na₂SO₄142.04Drying agent
Diethyl ether(C₂H₅)₂O74.12Solvent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
MethanolCH₃OH32.04Solvent

Experimental Protocol: Synthesis from L-Norvaline

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound.

Step 1: Reduction of L-Norvaline to (S)-2-Aminopentan-1-ol

  • A solution of L-norvaline (1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining the temperature below 20 °C.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-aminopentan-1-ol as a crude oil, which can be used in the next step without further purification.

Step 2: N-Boc Protection of (S)-2-Aminopentan-1-ol

  • To a solution of (S)-2-aminopentan-1-ol (1 eq.) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate.

Step 3: Chlorination of the Hydroxyl Group

  • To a solution of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (1 eq.) in DCM at 0 °C is added thionyl chloride (1.2 eq.) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give tert-butyl ((S)-1-chloropentan-2-yl)carbamate.

Step 4: Cyclization to form 2-Propylpiperazine

  • The crude tert-butyl ((S)-1-chloropentan-2-yl)carbamate is dissolved in methanol and transferred to a pressure vessel.

  • The vessel is cooled to -78 °C, and liquid ammonia is condensed into the vessel.

  • The vessel is sealed and heated to 80-100 °C for 24-48 hours.

  • After cooling to room temperature, the vessel is carefully opened, and the excess ammonia and methanol are evaporated.

  • The resulting residue contains crude (S)-2-propylpiperazine.

Step 5: N-Boc Protection of 2-Propylpiperazine

  • The crude (S)-2-propylpiperazine is dissolved in a mixture of DCM and water.

  • Sodium bicarbonate (2.5 eq.) is added, followed by the dropwise addition of a solution of Boc₂O (1.1 eq.) in DCM at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl (S)-2-propylpiperazine-1-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic route starting from L-norvaline.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Cyclization cluster_step5 Step 5: N-Boc Protection L-Norvaline L-Norvaline S-2-Aminopentan-1-ol S-2-Aminopentan-1-ol L-Norvaline->S-2-Aminopentan-1-ol LiAlH4, THF tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate S-2-Aminopentan-1-ol->tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate Boc2O, DCM tert-Butyl ((S)-1-chloropentan-2-yl)carbamate tert-Butyl ((S)-1-chloropentan-2-yl)carbamate tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate->tert-Butyl ((S)-1-chloropentan-2-yl)carbamate SOCl2, DCM S-2-Propylpiperazine S-2-Propylpiperazine tert-Butyl ((S)-1-chloropentan-2-yl)carbamate->S-2-Propylpiperazine NH3, MeOH tert-Butyl (S)-2-propylpiperazine-1-carboxylate tert-Butyl (S)-2-propylpiperazine-1-carboxylate S-2-Propylpiperazine->tert-Butyl (S)-2-propylpiperazine-1-carboxylate Boc2O, NaHCO3, DCM

Caption: Synthetic pathway for this compound from L-norvaline.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The route starting from the chiral amino acid L-norvaline offers a reliable and stereocontrolled method to access this important building block. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the efficient production of this key intermediate for further chemical exploration. Careful execution of each step, along with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final product.

(S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester: A Technical Guide on its Role as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. While this molecule itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the construction of more complex molecules with diverse pharmacological activities. This technical guide will explore the synthetic utility of this compound, the general biological significance of the piperazine scaffold, and the role of the tert-butoxycarbonyl (Boc) protecting group in facilitating multi-step syntheses.

The piperazine ring is a prevalent structural motif in a wide array of approved drugs and clinical candidates, valued for its ability to introduce desirable physicochemical properties.[1][2] These properties include improved aqueous solubility and the ability to engage in multiple hydrogen bond interactions, which can enhance target binding and oral bioavailability.[2] The piperazine scaffold is found in drugs with applications across numerous therapeutic areas, including but not limited to:

  • Antipsychotics (e.g., Olanzapine)[2]

  • Antidepressants

  • Antihistamines

  • Antimicrobials (e.g., Enrofloxacin)[2]

  • Anticancer agents

The specific compound, (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester, features a propyl group at the 2-position of the piperazine ring, which introduces a chiral center. This stereochemistry can be critical for achieving selective interactions with biological targets. The tert-butyl ester, commonly referred to as a Boc protecting group, is attached to one of the nitrogen atoms of the piperazine ring. This group is instrumental in synthetic chemistry for temporarily masking the reactivity of the amine, allowing for selective modification of other parts of the molecule.[3]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4] The presence of the Boc group on the piperazine nitrogen allows for regioselective reactions at the unprotected nitrogen atom.

Experimental Workflow: Deprotection of Boc-Protected Piperazine

The following diagram illustrates a generalized workflow for the deprotection of a Boc-protected piperazine intermediate, a common step in the synthesis of a final active molecule.

deprotection_workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_product Intermediate Product cluster_next_step Further Synthesis cluster_final Final Product start (S)-2-propyl-piperazine- 1-carboxylic acid tert-butyl ester reaction Acidic Conditions (e.g., TFA, HCl in Dioxane) start->reaction Reactant product (S)-2-propylpiperazine reaction->product Yields next_step Coupling with R-group (e.g., Amide bond formation, Alkylation) product->next_step Intermediate final_product Pharmacologically Active Molecule next_step->final_product Yields

Caption: Generalized workflow for Boc deprotection and subsequent functionalization.

Potential Signaling Pathways of Downstream Products

While (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester itself does not have a defined mechanism of action, the piperazine core it provides is a key component of molecules that modulate various signaling pathways. The final pharmacological activity is determined by the functional groups that are appended to the piperazine scaffold following the removal of the Boc group.

For instance, piperazine derivatives have been shown to act as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[5] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.

Signaling Pathway: FAAH Inhibition

The diagram below illustrates the general mechanism of FAAH inhibition and its downstream consequences.

faah_pathway cluster_membrane Cell Membrane FAAH FAAH Hydrolysis_Products Hydrolysis Products (Arachidonic Acid, Ethanolamine) FAAH->Hydrolysis_Products Anandamide Anandamide Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Signaling Downstream Signaling (e.g., ↓ cAMP, Ca²⁺ modulation) CB1R->Signaling Inhibitor Piperazine-based FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: Simplified pathway of FAAH inhibition by a hypothetical piperazine derivative.

Additionally, other piperazine-containing compounds have demonstrated activity at various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of central nervous system disorders.[6]

Synthesis and Characterization

The synthesis of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester and related derivatives often involves multi-step synthetic routes. For example, the synthesis of substituted piperazines can be achieved through the hydrogenation of pyrazine precursors, followed by esterification and protection steps.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number888972-67-6[7]
Molecular FormulaC12H24N2O2Vendor Information
AppearancePowder[7]
Purity≥98% (HPLC)[7]

Note: Quantitative data regarding the biological activity of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester is not available in the public domain, as it is primarily a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific piperazine derivatives are often proprietary or described in the patent literature. However, a general procedure for the synthesis of related piperazine carboxylates involves the reaction of a β-keto ester with N,N-dimethylformamide dimethyl acetal, followed by reaction with a substituted hydrazine to form the pyrazole ring, which can then be reduced and functionalized.[8]

Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates (A related synthesis) [8]

  • Preparation of β-enamino diketones: A solution of the corresponding l-(tert-butoxycarbonyl)piperidinecarboxylic acid in DCM is cooled to 0 °C. Meldrum's acid is added, followed by DMAP. EDC·HCl is then added in portions. The reaction mixture is warmed to room temperature and stirred for 16 hours. The solution is then diluted, washed, and purified.

  • Formation of the pyrazole ring: The resulting β-enamino diketone is reacted with an appropriate hydrazine in ethanol to yield the target tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates.

This is an illustrative example of a synthetic protocol for a related class of compounds and is not the direct synthesis for (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester.

References

Key Structural Features of N-Boc-2-propylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a powerful tool for selective functionalization, enabling the synthesis of diverse and complex derivatives.[3] This guide focuses on the key structural features of N-Boc-2-propylpiperazine derivatives, a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) disorders and as antimicrobial agents.[4][5]

Core Synthesis and Structural Elucidation

The introduction of an alkyl substituent at the C-2 position of the piperazine ring is a key synthetic challenge. The most effective method for achieving this is through the directed α-lithiation of an N-Boc-N'-protected piperazine, followed by quenching with an appropriate electrophile.[6][7] This approach allows for the regioselective introduction of the propyl group.

General Synthetic Workflow

The synthesis of N-Boc-2-propylpiperazine derivatives typically follows a multi-step process that allows for diversification at both the N-1 and N-4 positions, as well as the C-2 position of the piperazine ring. The workflow begins with the protection of one of the piperazine nitrogens, followed by the introduction of the 2-propyl group, and then further functionalization and/or deprotection.

G start Piperazine boc_protection N-Boc Protection (Boc)2O start->boc_protection nboc_piperazine N-Boc-Piperazine boc_protection->nboc_piperazine n_prime_protection N'-Protection (e.g., Benzyl bromide) nboc_piperazine->n_prime_protection n_boc_n_prime N-Boc-N'-Protected Piperazine n_prime_protection->n_boc_n_prime lithiation α-Lithiation (s-BuLi/TMEDA, -78°C) n_boc_n_prime->lithiation lithiated_intermediate 2-Lithiated Intermediate lithiation->lithiated_intermediate alkylation Alkylation (1-Iodopropane) lithiated_intermediate->alkylation n_boc_2_propyl N-Boc-N'-Protected-2-propylpiperazine alkylation->n_boc_2_propyl n_prime_deprotection N'-Deprotection (e.g., Hydrogenolysis) n_boc_2_propyl->n_prime_deprotection n_boc_2_propyl_free_nh N-Boc-2-propylpiperazine n_prime_deprotection->n_boc_2_propyl_free_nh n_alkylation_arylation N-Alkylation/Arylation n_boc_2_propyl_free_nh->n_alkylation_arylation final_derivative Final N-Boc-2-propylpiperazine Derivative n_alkylation_arylation->final_derivative boc_deprotection Boc Deprotection (TFA or HCl) final_derivative->boc_deprotection deprotected_final Final 2-propylpiperazine Derivative boc_deprotection->deprotected_final

General synthetic workflow for N-Boc-2-propylpiperazine derivatives.

Experimental Protocols

Synthesis of N-Boc-N'-benzyl-2-propylpiperazine

This protocol is adapted from general procedures for the α-lithiation and alkylation of N-Boc protected piperazines.[6][7]

Materials:

  • N-Boc-N'-benzylpiperazine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 1-Iodopropane

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-N'-benzylpiperazine (1.0 eq) and TMEDA (2.4 eq) in anhydrous Et2O at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (2.4 eq) dropwise.

  • Stir the resulting solution at -78 °C for the duration determined by in situ IR spectroscopy to be optimal for lithiation (typically 1-3 hours).[8]

  • Add 1-iodopropane (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with Et2O (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N'-benzyl-2-propylpiperazine.

N'-Deprotection (Hydrogenolysis)

Materials:

  • N-Boc-N'-benzyl-2-propylpiperazine

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the N-Boc-N'-benzyl-2-propylpiperazine in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-2-propylpiperazine.

Boc-Deprotection

Materials:

  • N-Boc-2-propylpiperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the N-Boc-2-propylpiperazine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in water and basify with saturated aqueous NaHCO3 or NaOH solution until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the deprotected 2-propylpiperazine derivative.

Biological Activity and Structure-Activity Relationships (SAR)

While specific quantitative data for N-Boc-2-propylpiperazine derivatives are not widely available in the public domain, the broader class of N-alkyl piperazine derivatives has shown significant activity as CXCR4 antagonists.[9] The CXCR4 receptor is a GPCR involved in cancer metastasis and inflammation, making it an important drug target.[9]

Representative Biological Data for N-propyl Piperazine Derivatives

The following table summarizes data for closely related N-propyl piperazine derivatives, which can serve as a proxy for understanding the potential biological activity of 2-propyl analogs.

Compound IDStructureTargetAssayIC50 (nM)
16 N-propyl-piperazine tetrahydroisoquinoline derivativeCXCR4SDF-1 induced calcium flux30
37 N-propyl-piperazine benzimidazole derivativeCXCR4SDF-1 induced calcium flux22
44 N'-ethyl-N-propyl-piperazine tetrahydroisoquinoline derivativeCXCR4SDF-1 induced calcium flux20

Data extracted from a study on CXCR4 antagonists.[9]

These data indicate that the N-propylpiperazine moiety is a key pharmacophore for potent CXCR4 antagonism. The introduction of a propyl group at the 2-position of the piperazine ring would introduce a new chiral center and alter the steric and electronic properties of the molecule, which could significantly impact its binding affinity and selectivity for its biological target. Further SAR studies would be required to elucidate the precise effects of the 2-propyl substitution.

Signaling Pathways

Arylpiperazine derivatives are well-known modulators of aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial in the CNS.[10][11] The interaction of these ligands with GPCRs initiates a cascade of intracellular signaling events.

General GPCR Signaling Cascade

The binding of a ligand, such as a 2-propylpiperazine derivative, to a GPCR can trigger the exchange of GDP for GTP on the associated G-protein α-subunit. This leads to the dissociation of the G-protein into α and βγ subunits, which then modulate the activity of downstream effector proteins like adenylyl cyclase or phospholipase C. This in turn alters the levels of second messengers such as cAMP or IP3 and DAG, ultimately leading to a cellular response.

G ligand 2-Propylpiperazine Derivative (Ligand) receptor GPCR (e.g., 5-HT or Dopamine Receptor) ligand->receptor Binding g_protein G-Protein (αβγ-GDP) receptor->g_protein Activation g_protein_active G-Protein (α-GTP + βγ) g_protein->g_protein_active GDP/GTP Exchange effector Effector Protein (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Signal Transduction

Generalized GPCR signaling pathway for arylpiperazine derivatives.

Conclusion

N-Boc-2-propylpiperazine derivatives represent a promising class of molecules for drug discovery. The key structural feature of the 2-propyl group, introduced via α-lithiation, provides a handle for modulating the steric and electronic properties of the piperazine scaffold. While specific biological data for these derivatives is sparse, the known activities of related piperazine compounds, particularly as CNS-active agents and GPCR modulators, highlight the potential of this underexplored chemical space. The synthetic protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of N-Boc-2-propylpiperazine derivatives.

References

Navigating the Synthesis and Procurement of tert-Butyl (2S)-2-propylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, analytical specifications, and a detailed synthetic route for tert-butyl (2S)-2-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Commercial Availability

tert-Butyl (2S)-2-propylpiperazine-1-carboxylate is commercially available, primarily as its hydrochloride salt, from a variety of chemical suppliers. The free base is also available, though less common. Researchers can source this compound in quantities ranging from milligrams to kilograms, with purities typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).

Product Description CAS Number Typical Purity Common Suppliers
tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride888972-67-6≥98% (HPLC)Sigma-Aldrich, ChemScene, BOC Sciences, various marketplace vendors[1][2]
tert-Butyl (2S)-2-propylpiperazine-1-carboxylate (Free Base)1217807-63-3≥97%Available through custom synthesis or select suppliers

Table 1: Commercial Availability of tert-Butyl (2S)-2-propylpiperazine-1-carboxylate and its Hydrochloride Salt.

Analytical Specifications

Ensuring the quality and stereochemical integrity of chiral building blocks is paramount in drug development. Below are the typical analytical specifications for tert-butyl (2S)-2-propylpiperazine-1-carboxylate.

Parameter Specification Method
Appearance White to off-white solid or powderVisual Inspection
Purity (HPLC) ≥98%Reverse-Phase HPLC
Enantiomeric Excess (ee) ≥98%Chiral HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Optical Rotation [α]D Specific value dependent on concentration and solventPolarimetry

Table 2: Typical Analytical Specifications for tert-Butyl (2S)-2-propylpiperazine-1-carboxylate.

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to tert-butyl (2S)-2-propylpiperazine-1-carboxylate initiates from the commercially available and optically pure (S)-piperazine-2-carboxylic acid. The synthesis involves a four-step sequence: protection of the piperazine nitrogens, reduction of the carboxylic acid to a hydroxymethyl group, oxidation to the corresponding aldehyde, a Wittig reaction to form an alkene, and a final hydrogenation to yield the desired propyl side chain.

Synthetic Pathway A (S)-Piperazine-2-carboxylic acid B (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid A->B 1. Boc₂O, NaOH 2. Cbz-Cl, NaHCO₃ C tert-Butyl (2S)-2-(hydroxymethyl)-4-(phenylmethyl)piperazine-1,4-dicarboxylate B->C BH₃·THF D tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate C->D H₂, Pd/C E tert-Butyl (2S)-2-formylpiperazine-1-carboxylate D->E Dess-Martin Periodinane F tert-Butyl (2S)-2-(prop-1-en-1-yl)piperazine-1-carboxylate E->F Ethyltriphenylphosphonium bromide, n-BuLi G tert-Butyl (2S)-2-propylpiperazine-1-carboxylate F->G H₂, Pd/C

Caption: Synthetic pathway for tert-butyl (2S)-2-propylpiperazine-1-carboxylate.

Step 1: Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate

This initial step can be accomplished through a two-step process starting from a differentially protected piperazine-2-carboxylic acid derivative.

a) Synthesis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

A detailed protocol for a similar reduction can be adapted. To a solution of (S)-4-benzyl 1-tert-butyl piperazine-1,4-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-THF complex (BH₃·THF, 1.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is carefully quenched by the dropwise addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

b) Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1 equivalent) in methanol, palladium on activated carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-5 hours.[3] Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate as a white solid, which is often used in the next step without further purification.

Step 2: Oxidation to tert-Butyl (2S)-2-formylpiperazine-1-carboxylate

To a solution of tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.

Step 3: Wittig Reaction to form tert-Butyl (2S)-2-(prop-1-en-1-yl)piperazine-1-carboxylate

To a suspension of ethyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.5 equivalents, 2.5 M in hexanes) is added dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of tert-butyl (2S)-2-formylpiperazine-1-carboxylate (1 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired alkene as a mixture of E/Z isomers.

Step 4: Hydrogenation to tert-Butyl (2S)-2-propylpiperazine-1-carboxylate

To a solution of tert-butyl (2S)-2-(prop-1-en-1-yl)piperazine-1-carboxylate (1 equivalent) in methanol or ethanol, palladium on activated carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the final product, tert-butyl (2S)-2-propylpiperazine-1-carboxylate.

Quality Control and Sourcing Workflow

A systematic approach to sourcing and qualifying tert-butyl (2S)-2-propylpiperazine-1-carboxylate is crucial for ensuring the reliability and reproducibility of research and development activities.

QC_Workflow cluster_sourcing Sourcing cluster_analytical Analytical Verification cluster_decision Decision Supplier_ID Identify Potential Suppliers CoA_Request Request Certificate of Analysis Supplier_ID->CoA_Request Sample_Request Request Sample for Evaluation CoA_Request->Sample_Request Identity_Test Identity Confirmation (NMR, MS) Sample_Request->Identity_Test Purity_Test Purity Assessment (HPLC) Identity_Test->Purity_Test Chiral_Test Enantiomeric Purity (Chiral HPLC) Purity_Test->Chiral_Test Rotation_Test Optical Rotation Chiral_Test->Rotation_Test Qualification Qualify Supplier and Batch Rotation_Test->Qualification Rejection Reject Supplier/Batch Rotation_Test->Rejection

Caption: A logical workflow for sourcing and quality control of the compound.

References

Methodological & Application

The Strategic Application of tert-butyl 2-propylpiperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The versatile chemical scaffold, tert-butyl 2-propylpiperazine-1-carboxylate, is increasingly recognized as a pivotal building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). Its unique structural features offer medicinal chemists a reliable platform for developing a new generation of drugs for neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the use of this important synthetic intermediate.

The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[1][2] The introduction of a propyl group at the 2-position of the piperazine ring, combined with the tert-butoxycarbonyl (Boc) protecting group, creates a chiral center and allows for precise stereochemical control during synthesis, a critical factor in enhancing drug efficacy and reducing off-target effects.

Application in Central Nervous System (CNS) Drug Discovery

Derivatives of this compound are key intermediates in the development of drugs for a range of CNS disorders, including anxiety, depression, and schizophrenia.[3] The piperazine moiety can interact with various CNS receptors, and the 2-propyl substituent can be tailored to fine-tune binding affinity and selectivity.

Anxiolytic and Antidepressant-like Activity:

Research into piperazine derivatives has demonstrated significant potential in modulating monoaminergic pathways, which are crucial in the regulation of mood and emotion.[2] For instance, certain piperazine compounds have shown anxiolytic and antidepressant-like effects in preclinical models. These effects are often mediated through interactions with serotonin (5-HT) and dopamine receptors.[4]

Antipsychotic Potential:

The piperazine scaffold is a common feature in both typical and atypical antipsychotic medications.[5] By modifying the substituents on the piperazine ring, it is possible to develop compounds with tailored affinities for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic drugs.

Application in Other Therapeutic Areas

Beyond the CNS, the versatility of the piperazine scaffold has led to its exploration in other therapeutic fields.

Histamine H3 Receptor Antagonism:

A series of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands.[6] The H3 receptor is a promising target for the treatment of various neurological and cognitive disorders. Several of these derivatives displayed high binding affinities, with Ki values in the nanomolar range.[6]

Anti-inflammatory and Anticancer Properties:

Recent studies have highlighted the potential of piperazine derivatives as anti-inflammatory and anticancer agents. Certain novel piperazine analogues have demonstrated the ability to inhibit the production of pro-inflammatory markers like nitrite and tumor necrosis factor-alpha (TNF-α).[7] Furthermore, these compounds have shown efficacy in restraining the growth of cancer cell lines.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for various derivatives of the piperazine scaffold, illustrating their potential in drug discovery.

Compound IDTargetAssay TypeIC50 / Ki / EC50Reference
PD-2 AntioxidantDPPH Assay2.396 µg/mL[7]
Derivative 4 Histamine H3 ReceptorBinding AssayKi = 120 nM[6]
Derivative 10 Histamine H3 ReceptorBinding AssayKi = 16.0 nM[6]
Derivative 16 Histamine H3 ReceptorBinding AssayKi = 28.0 nM[6]
Derivative 22 Histamine H3 ReceptorBinding AssayKi = 23.0 nM[6]
Triazole 3e GPR119Luciferase AssayEC50 ≈ 5 nM[8]
Triazole 3g GPR119Luciferase AssayEC50 ≈ 5 nM[8]
Triazole 5e GPR119Luciferase AssayEC50 ≈ 6 nM[8]
Triazole 5g GPR119Luciferase AssayEC50 ≈ 7 nM[8]

Experimental Protocols

Synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Lithiation and Alkylation Piperazine Piperazine N_Boc_Piperazine N-Boc-Piperazine Piperazine->N_Boc_Piperazine Et3N, DCM Boc_Anhydride Boc Anhydride Boc_Anhydride->N_Boc_Piperazine N_Boc_Piperazine_2 N-Boc-Piperazine Lithiated_Intermediate α-Lithiated Intermediate N_Boc_Piperazine_2->Lithiated_Intermediate s_BuLi s-BuLi, TMEDA s_BuLi->Lithiated_Intermediate Product This compound Lithiated_Intermediate->Product Propyl_Iodide 1-Iodopropane Propyl_Iodide->Product

Proposed synthesis of this compound.

Protocol:

  • Step 1: Protection of Piperazine. To a solution of piperazine in a suitable solvent such as dichloromethane, add triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) dropwise. Allow the reaction to warm to room temperature and stir overnight. After workup and purification, N-Boc-piperazine is obtained.

  • Step 2: α-Lithiation and Alkylation. In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperazine and TMEDA in anhydrous THF. Cool the solution to -78 °C and add s-butyllithium dropwise. Stir the mixture at this temperature for a few hours to facilitate the formation of the α-lithiated intermediate. Add 1-iodopropane to the reaction mixture and allow it to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. After extraction and purification by column chromatography, the desired product, this compound, is obtained.

Representative Biological Assay: Histamine H3 Receptor Binding Assay

This protocol is adapted from studies on similar piperazine derivatives.[6]

Workflow for H3 Receptor Binding Assay:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing hH3R Start->Prepare_Membranes Incubate Incubate membranes with [3H]Nα-methylhistamine and test compound Prepare_Membranes->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Measure_Radioactivity Measure radioactivity using liquid scintillation counting Wash->Measure_Radioactivity Analyze_Data Analyze data to determine Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a histamine H3 receptor binding assay.

Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human histamine H3 receptor (hH3R).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of the radioligand, [3H]Nα-methylhistamine, and varying concentrations of the test compound (a derivative of this compound).

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and unbound radioligand.

  • Washing: Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Implication

The diverse pharmacological activities of piperazine derivatives often stem from their interaction with G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors. The binding of a piperazine-based ligand to its target receptor can modulate downstream signaling cascades.

Simplified GPCR Signaling Pathway:

GPCR_Signaling Ligand Piperazine Derivative (e.g., Antagonist) Receptor GPCR (e.g., H3R) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Changes concentration of Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Simplified G-protein coupled receptor (GPCR) signaling pathway.

This diagram illustrates how a piperazine derivative, acting as a ligand, can influence cellular function by binding to a GPCR, leading to a cascade of intracellular events.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of a wide array of pharmacologically active compounds. Its utility in CNS drug discovery is well-documented, and its potential in other therapeutic areas continues to expand. The protocols and data presented here provide a foundation for researchers to further explore the potential of this important chemical entity in the development of novel medicines.

References

Application of (S)-1-Boc-2-propylpiperazine in Medicinal Chemistry: A Focus on the Synthesis of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-propylpiperazine has emerged as a critical chiral building block in medicinal chemistry, most notably for its role in the synthesis of Nirmatrelvir, the active component of the antiviral drug Paxlovid. Paxlovid is a key therapeutic agent used in the treatment of COVID-19, the disease caused by the SARS-CoV-2 virus. The specific stereochemistry of the (S)-2-propylpiperazine moiety is crucial for the potent inhibitory activity of Nirmatrelvir against the SARS-CoV-2 main protease (Mpro).

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (S)-1-Boc-2-propylpiperazine in the synthesis of Nirmatrelvir.

Application Notes

(S)-1-Boc-2-propylpiperazine serves as a key intermediate for the introduction of the S1' pocket-binding element in Nirmatrelvir. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. The (S)-configuration of the propyl group at the 2-position of the piperazine ring is essential for the optimal binding of Nirmatrelvir to the active site of the SARS-CoV-2 main protease, a critical enzyme in the viral replication cycle.

The primary application of this building block is in the amide coupling reaction with a suitably activated carboxylic acid fragment of the Nirmatrelvir backbone. The resulting intermediate is then further elaborated to yield the final active pharmaceutical ingredient.

Biological Activity of Nirmatrelvir

The incorporation of the (S)-2-propylpiperazine moiety contributes significantly to the potent antiviral activity of Nirmatrelvir. Below is a summary of the in vitro biological activity of Nirmatrelvir against SARS-CoV-2 and its variants.

Parameter Value Assay Conditions Reference
IC50 vs. SARS-CoV-2 Mpro 0.26 nMIn-house prepared Nirmatrelvir[1]
Ki vs. SARS-CoV-2 Mpro 3.1 nMAverage value[1]
EC50 vs. SARS-CoV-2 2.0 µMVeroE6 cells[1]
EC50 vs. SARS-CoV-2 74.5 nMVeroE6 cells with P-glycoprotein inhibitor[1]
EC50 vs. SARS-CoV-2 Variants 7.9 - 10.5 nMOmicron, Delta, B.1.13[2]

Experimental Protocols

Protocol 1: Proposed Enantioselective Synthesis of (S)-1-Boc-2-propylpiperazine

Materials:

  • N-Boc-piperazine

  • s-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • 1-Iodopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 3 hours to facilitate the formation of the chiral lithiated intermediate.

  • Add 1-iodopropane (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Boc-2-propylpiperazine.

Protocol 2: Amide Coupling of a Nirmatrelvir Precursor with an (S)-2-Propylpiperazine Derivative

The following is a generalized protocol for the amide bond formation, a key step in the synthesis of Nirmatrelvir, based on published synthetic routes.[4] This protocol assumes the availability of the deprotected (S)-2-propylpiperazine and the activated carboxylic acid fragment of Nirmatrelvir.

Materials:

  • (S)-2-Propylpiperazine (or its salt)

  • Nirmatrelvir carboxylic acid precursor (activated as an acyl chloride, or for use with coupling agents)

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Nirmatrelvir carboxylic acid precursor (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-2-propylpiperazine (or its corresponding salt, 1.1 eq) in anhydrous DMF. If a salt is used, an additional equivalent of base may be required to liberate the free amine.

  • Add the solution of (S)-2-propylpiperazine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled Nirmatrelvir precursor.

Visualizations

Nirmatrelvir_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product SM1 (S)-1-Boc-2-propylpiperazine Intermediate Coupled Nirmatrelvir Precursor SM1->Intermediate Amide Coupling SM2 Nirmatrelvir Carboxylic Acid Precursor SM2->Intermediate Nirmatrelvir Nirmatrelvir Intermediate->Nirmatrelvir Further Elaboration

Caption: Synthetic pathway for Nirmatrelvir.

Amide_Coupling_Workflow Start Start Activate_Acid Activate Carboxylic Acid (e.g., with HATU/DIPEA) Start->Activate_Acid Add_Piperazine Add (S)-2-Propylpiperazine Solution Activate_Acid->Add_Piperazine React Stir at Room Temperature (2-12 h) Add_Piperazine->React Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for amide coupling.

References

Application Notes: Tert-Butyl 2-propylpiperazine-1-carboxylate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-propylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of a propyl group at the 2-position of the piperazine ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, offers a unique scaffold for the synthesis of complex and stereochemically defined molecules. This document provides an overview of its applications, particularly in the synthesis of antiviral and central nervous system (CNS) targeting APIs, along with detailed experimental protocols. The piperazine moiety is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and bioavailability.[1]

Key Applications in API Synthesis

The strategic placement of the propyl group and the chiral center at the C-2 position makes this compound a valuable starting material for creating enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[2] Its utility has been noted in the development of:

  • Antiviral Agents: Specifically as a core component in the synthesis of HIV protease inhibitors. The piperazine ring can be elaborated to interact with the active site of the viral protease.

  • Central Nervous System (CNS) Agents: The scaffold is valuable in the development of drugs targeting neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[2][3]

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of related piperazine building blocks is presented below. This data is essential for reaction planning and characterization.

Property(S)-tert-butyl 2-isopropylpiperazine-1-carboxylate(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
CAS Number 674792-05-3[3]1217478-55-1[2]
Molecular Formula C₁₂H₂₄N₂O₂[3]C₁₂H₂₅ClN₂O₂[2]
Molecular Weight 228.33 g/mol [3]264.79 g/mol [2]
Storage Conditions Room temperature[3]2-8°C, under inert gas[2]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and related structures, leading to the formation of advanced pharmaceutical intermediates.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the unprotected secondary amine of the piperazine ring, a common step in the synthesis of various APIs.

Materials:

  • (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (S)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Boc-Deprotection of N-Substituted this compound

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 3: Amide Coupling to form a Precursor for HIV Protease Inhibitors

This protocol describes the coupling of the deprotected piperazine with a carboxylic acid, a key step in the synthesis of peptidomimetic HIV protease inhibitors like Lopinavir and Ritonavir.

Materials:

  • Deprotected N-substituted 2-propylpiperazine (from Protocol 2)

  • Carboxylic acid (e.g., (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid for Lopinavir synthesis)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected piperazine (1.0 eq) in DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Visualizations

The following diagrams illustrate key conceptual workflows related to the application of this compound in API synthesis.

G cluster_0 Synthesis of a Generic Antiviral API A This compound B N-Alkylation / Functionalization A->B R-X, Base C Boc-Deprotection B->C Acid (e.g., TFA) D Amide Coupling with Peptidomimetic Fragment C->D R'-COOH, Coupling Agents E Final API D->E Further modifications (if necessary)

Caption: Synthetic workflow for an antiviral API.

G cluster_1 Role in HIV Protease Inhibition A HIV Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Functional Viral Proteins B->C D Mature, Infectious Virion C->D E Piperazine-based Inhibitor (derived from building block) E->B Inhibition

Caption: Mechanism of HIV protease inhibition.

References

Experimental Protocol for N-Alkylation of tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers, scientists, and professionals in drug development, the selective N-alkylation of piperazine derivatives is a cornerstone of synthesizing a diverse array of pharmacologically active compounds. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for the specific functionalization of the secondary amine. This document provides detailed experimental protocols for two widely-used and effective methods for the N-alkylation of tert-butyl 2-propylpiperazine-1-carboxylate: direct alkylation using alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. The Boc group deactivates one nitrogen atom, thereby enabling mono-N-alkylation at the unprotected nitrogen. This targeted modification is a critical step in the synthesis of numerous drug candidates, allowing for the introduction of various alkyl groups to modulate the compound's biological activity, solubility, and pharmacokinetic properties. The choice between direct alkylation and reductive amination depends on the desired alkyl substituent and the available starting materials.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the available secondary amine, resulting in the corresponding N-alkylated product.

Diagram of the General Reaction

G reactant1 This compound reactant2 + reactant1->reactant2 reactant3 Alkylating Agent (R-X or R-CHO) reactant2->reactant3 product tert-butyl 4-alkyl-2-propylpiperazine-1-carboxylate reactant3->product Base or Reducing Agent

Caption: General N-alkylation reaction scheme.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the piperazine derivative with an alkyl halide in the presence of a base. It is a straightforward approach suitable for a wide range of alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This method is particularly useful for introducing alkyl groups from aldehydes or ketones and avoids the formation of quaternary ammonium salts.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of a Boc-protected piperazine derivative. The data for direct alkylation is based on the N-alkylation of N-Boc-piperazine with tert-butyl bromoacetate, which is expected to have similar reactivity.[1]

ParameterDirect AlkylationReductive Amination
Starting Piperazine This compoundThis compound
Alkylating Agent Alkyl Halide (e.g., Ethyl Iodide)Aldehyde/Ketone (e.g., Acetaldehyde)
Base/Reducing Agent K₂CO₃ / Cs₂CO₃NaBH(OAc)₃
Solvent Acetonitrile / DMFDichloromethane / DCE
Temperature 60-80 °CRoom Temperature
Reaction Time 4-12 hours2-24 hours
Representative Yield ~79%*70-90% (Typical)

*Note: The representative yield for direct alkylation is based on the reaction of N-Boc-piperazine with tert-butyl bromoacetate.[1] Yields for the specific substrate may vary.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_start Starting Materials cluster_methods Alkylation Method start This compound direct_alkylation Direct Alkylation (Alkyl Halide, Base) start->direct_alkylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination reaction Reaction Monitoring (TLC / LC-MS) direct_alkylation->reaction Heat reductive_amination->reaction Stir workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: tert-butyl 4-alkyl-2-propyl- piperazine-1-carboxylate purification->product

Caption: Workflow for N-alkylation.

References

The Role of tert-butyl 2-propylpiperazine-1-carboxylate in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural protein degradation machinery. The linker component of a PROTAC, which connects the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. Piperazine-containing linkers have garnered significant attention for their ability to impart conformational rigidity, enhance solubility, and improve pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of tert-butyl 2-propylpiperazine-1-carboxylate, a key building block for the synthesis of PROTACs with tailored properties. While specific examples utilizing the 2-propyl substitution are not extensively documented in publicly available literature, the protocols provided herein are based on established methodologies for incorporating substituted piperazine moieties into PROTACs.

Introduction to Piperazine-Based Linkers in PROTACs

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[1] The choice of linker chemistry profoundly influences the PROTAC's overall performance. Piperazine scaffolds are frequently incorporated into linker designs for several key advantages:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the piperazine ring introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2]

  • Improved Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the aqueous solubility of the often large and hydrophobic PROTAC molecule.[][4]

  • Modulation of Physicochemical Properties: The substitution pattern on the piperazine ring allows for fine-tuning of properties such as lipophilicity, cell permeability, and metabolic stability.[5] The 2-propyl substitution on this compound, for instance, would be expected to increase lipophilicity compared to the unsubstituted parent molecule.

  • Synthetic Versatility: The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for a modular and controlled synthetic approach.[6] This enables the sequential attachment of the warhead and the E3 ligase ligand.

The Role of this compound

This compound serves as a versatile building block in PROTAC synthesis. The Boc group protects one of the nitrogen atoms, allowing the other to be functionalized, typically through nucleophilic substitution or reductive amination. The 2-propyl group provides a specific steric and lipophilic profile to the linker, which can be crucial for optimizing interactions within the ternary complex and for modulating the overall properties of the PROTAC.

Below is a diagram illustrating the general structure and key functional groups of this building block.

Caption: Key functional groups of this compound.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor. The specific reaction conditions may require optimization based on the nature of the warhead and the E3 ligase ligand.

Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of this compound to an E3 ligase ligand that has a suitable electrophilic handle (e.g., a halide or a sulfonate ester).

Materials:

  • This compound

  • E3 Ligase Ligand with an electrophilic handle (e.g., 4-(bromomethyl)thalidomide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI) (optional, to increase reactivity of alkyl chlorides/bromides)

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • If the electrophile is a chloride or bromide, NaI (1.5 eq) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.

Protocol 2: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group to reveal the secondary amine on the piperazine linker.

Materials:

  • Boc-protected Linker-E3 Ligase Ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the coupling of the deprotected Linker-E3 Ligase Ligand conjugate to a warhead containing a carboxylic acid functional group.

Materials:

  • Deprotected Linker-E3 Ligase Ligand conjugate

  • Warhead with a carboxylic acid group

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Linker-E3 Ligase Ligand conjugate (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC product.

PROTAC Synthesis and Mechanism of Action Workflow

The following diagrams illustrate the general synthetic workflow and the mechanism of action of the resulting PROTAC.

G General PROTAC Synthesis Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling A This compound C Boc-Linker-E3 Ligand A->C B E3 Ligase Ligand B->C D Amine-Linker-E3 Ligand C->D TFA/DCM F Final PROTAC D->F E Warhead (Target Binder) E->F HATU/DIPEA

Caption: A generalized workflow for the synthesis of a PROTAC.

G PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.

Data Presentation

Due to the limited availability of published data specifically for PROTACs incorporating a this compound linker, the following table presents representative data for PROTACs containing other substituted piperazine linkers to provide a general understanding of the expected outcomes.

PROTAC IDTarget ProteinE3 LigaseLinker TypeYield (%)Purity (%)DC50 (nM)Dmax (%)
PZ-1 BRD4VHLN-methylpiperazine45>9815~95
PZ-2 BTKCRBNPiperazine-PEG30>995>90
PZ-3 ARVHLDimethylpiperazine52>9725~90
PZ-4 RIPK2cIAPPiperazine-pyrimidine28>951>95

This table is a compilation of representative data from various sources in the literature and does not correspond to specific commercially available PROTACs. Actual results will vary depending on the specific components and reaction conditions.[5]

Conclusion

This compound is a valuable, albeit less commonly cited, building block for the synthesis of PROTACs. Its structure allows for the introduction of a conformationally restricted and lipophilic linker, which can be advantageous for optimizing the properties of the final PROTAC molecule. The synthetic protocols outlined in this document provide a solid foundation for researchers to incorporate this and other substituted piperazine linkers into their PROTAC design and discovery efforts. The modular nature of PROTAC synthesis, facilitated by protecting group strategies, allows for the systematic exploration of linker space to identify degraders with optimal potency, selectivity, and drug-like properties. Further research into the specific impact of the 2-propyl substitution on PROTAC performance is warranted to fully elucidate its potential in targeted protein degradation.

References

Application Notes and Protocols for the Synthesis and Evaluation of Piperazine-Based Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of piperazine derivatives as histamine H3 receptor (H3R) ligands. Detailed protocols for common synthetic routes and essential in vitro pharmacological assays are included to guide researchers in the discovery and development of novel H3R-targeting compounds.

Introduction to Histamine H3 Receptor Ligands

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including sleep disorders, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][3]

Piperazine-containing compounds have emerged as a versatile and successful scaffold in the design of H3R ligands.[4][5] The piperazine core offers a key structural element that can be readily modified at its two nitrogen atoms, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4][5]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit complex can also modulate the activity of other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[1] H3R antagonists, or inverse agonists, block the constitutive activity of the receptor and/or the effects of agonists like histamine, thereby increasing histamine release and the release of other neurotransmitters.[6][7]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist/ Inverse Agonist Antagonist->H3R Blocks ATP ATP Neurotransmitter_Release Neurotransmitter Release Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion Ca_ion Ca2+ Vesicle->Neurotransmitter_Release leads to

Caption: Histamine H3 Receptor Signaling Pathway.

General Experimental Workflow

The discovery and characterization of novel piperazine-based H3R ligands typically follow a structured workflow, from initial design and synthesis to comprehensive pharmacological evaluation.

Experimental_Workflow A Ligand Design & Computational Modeling B Chemical Synthesis of Piperazine Derivatives A->B C Purification & Structural Characterization (NMR, MS) B->C D In Vitro Screening: Radioligand Binding Assay (Ki) C->D E Functional Assays (cAMP, GTPγS) D->E G Lead Optimization (SAR) D->G SAR Data F Determination of EC50/IC50 and Mode of Action E->F F->G SAR Data H In Vivo Studies (Animal Models) F->H G->B Iterative Design

Caption: General workflow for H3R ligand discovery.

Synthetic Protocols

The following protocols describe common methods for the synthesis of piperazine-based H3R ligands. These methods generally involve the functionalization of the piperazine core through N-alkylation or amide bond formation.

Protocol 1: Mono-N-Alkylation of a Piperazine Derivative

This protocol details the direct alkylation of a piperazine with an alkyl halide. To ensure mono-alkylation, a mono-protected piperazine (e.g., N-Boc-piperazine) is often used, followed by deprotection.

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., 1-bromo-3-phenoxypropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated-N'-Boc-piperazine.

Step 2: Boc Deprotection

  • Dissolve the purified N-alkylated-N'-Boc-piperazine in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final mono-N-alkylated piperazine.

Protocol 2: Amide Coupling of a Piperazine Derivative

This protocol describes the formation of an amide bond between a piperazine and a carboxylic acid using a coupling agent.

Materials:

  • Mono-N-substituted piperazine (e.g., 1-(4-propyl)piperazine)

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the mono-N-substituted piperazine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired piperazine amide.

Pharmacological Evaluation Protocols

The following protocols are essential for determining the pharmacological profile of newly synthesized compounds at the H3 receptor.

Protocol 3: Radioligand Binding Assay for H3R Affinity (Ki)

This competitive binding assay measures the affinity of a test compound for the H3 receptor by quantifying its ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the human H3 receptor (e.g., from HEK-293 cells)

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Non-specific binding control: 10 µM Clobenpropit or Pitolisant

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethylenimine)

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

    • 50 µL of [³H]-NAMH (final concentration ~0.5-1.0 nM).

    • 150 µL of membrane preparation (~50-100 µg of protein).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay - cAMP Inhibition (for Gi-coupled Receptors)

This assay determines whether a ligand acts as an agonist or antagonist by measuring its effect on cAMP levels in cells expressing the H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human H3 receptor

  • Test compounds

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, GloSensor)

  • Cell culture medium and reagents

Procedure:

  • Seed the H3R-expressing cells in a 96-well plate and grow to the desired confluency.

  • For antagonist testing: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known H3R agonist (e.g., histamine or (R)-α-methylhistamine) along with forskolin.

  • For agonist testing: Add various concentrations of the test compound to the cells in the presence of a fixed concentration of forskolin.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).

  • Lyse the cells (if required by the kit) and perform the cAMP measurement according to the kit's instructions.

  • Generate dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

Protocol 5: Functional Assay - [³⁵S]GTPγS Binding

This assay measures the G protein activation following receptor stimulation and is a direct measure of agonist efficacy.

Materials:

  • Cell membranes expressing the human H3 receptor

  • [³⁵S]GTPγS radioligand

  • GDP (Guanosine diphosphate)

  • Test compounds (agonists)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Non-specific binding control: unlabeled GTPγS

Procedure:

  • Prepare serial dilutions of the agonist test compounds.

  • In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in the inactive state), and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Generate dose-response curves to determine the EC₅₀ and Emax values for each agonist.

Data Presentation

The following tables provide examples of how to present quantitative data for a series of synthesized piperazine-based H3R ligands.

Table 1: Synthesis Yields and H3R Binding Affinities

Compound IDR¹ GroupR² GroupYield (%)hH3R Kᵢ (nM)
LIG-01 PropylPhenoxypropyl6515.2
LIG-02 ButylPhenoxypropyl6212.8
LIG-03 Propyl4-Chlorophenoxypropyl718.5
LIG-04 Propyl4-Fluorophenoxypropyl689.1
LIG-05 PropylBenzyloxypropyl5925.4

Table 2: In Vitro Functional Activity at the Human H3 Receptor

Compound IDAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)Mode of Action
LIG-01 >10,00025.6Antagonist
LIG-02 >10,00021.3Antagonist
LIG-03 >10,00015.1Antagonist
LIG-04 >10,00016.8Antagonist
Histamine 45N/AAgonist
Pitolisant N/A3.2Inverse Agonist

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

References

Application Notes & Protocols: (S)-tert-butyl 2-propylpiperazine-1-carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature precedents for the specific chiral synthesis applications of (S)-tert-butyl 2-propylpiperazine-1-carboxylate are limited. The following application notes and protocols are based on established methodologies for analogous C2-alkyl substituted chiral piperazine auxiliaries and are intended to serve as a guide for its potential applications.

(S)-tert-butyl 2-propylpiperazine-1-carboxylate is a chiral heterocyclic building block with significant potential in asymmetric synthesis. Its rigid piperazine backbone, coupled with the stereogenic center at the C2 position, makes it a valuable scaffold for the synthesis of enantiomerically pure molecules, particularly in the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective functionalization of the N4 nitrogen, making it an ideal candidate for use as a chiral auxiliary.

The piperazine motif is a common feature in a wide array of marketed drugs, including those targeting the central nervous system, and acting as anticancer, antiviral, and antihistamine agents. The introduction of a chiral center on the piperazine ring, as in (S)-tert-butyl 2-propylpiperazine-1-carboxylate, allows for the exploration of stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

One of the primary proposed applications of this chiral building block is as a recoverable chiral auxiliary to direct stereoselective transformations on a prochiral substrate. A general workflow for this approach is outlined below.

G cluster_0 Preparation of Chiral Auxiliary Derivative cluster_1 Diastereoselective Transformation cluster_2 Cleavage and Recovery Start (S)-tert-butyl 2-propylpiperazine-1-carboxylate Acylation N-Acylation at N4 (e.g., with an acyl chloride) Start->Acylation Prochiral Substrate Attachment Acylated_Aux N-Acyl-(S)-tert-butyl 2-propylpiperazine-1-carboxylate Acylation->Acylated_Aux Deprotonation Deprotonation (e.g., with LDA) Acylated_Aux->Deprotonation Enolate Chiral Enolate Formation Deprotonation->Enolate Alkylation Diastereoselective Alkylation (with an electrophile, E+) Enolate->Alkylation Electrophile (R-X) Alkylated_Product Alkylated Piperazine Derivative (High Diastereomeric Excess) Alkylation->Alkylated_Product Cleavage Hydrolysis or Reductive Cleavage of the Acyl Group Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product (e.g., Carboxylic Acid) Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Application Notes and Protocols: Deprotection of the Boc Group from tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 2-propylpiperazine-1-carboxylate to yield 2-propylpiperazine. Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrochloric acid (HCl) in dioxane.

The selection of the deprotection strategy is crucial and often depends on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.[1] While TFA is a strong acid that ensures rapid and efficient deprotection, it can sometimes lead to the formation of a stable trifluoroacetate salt which may be challenging in subsequent synthetic steps.[1] The use of HCl in dioxane offers a reliable alternative, often yielding a hydrochloride salt that can be easily isolated.[1]

Key Considerations

Several factors can influence the success of the Boc deprotection:

  • Incomplete Deprotection: This can be addressed by increasing the reaction time or the concentration of the acid.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

  • Side Reactions: The acidic conditions can promote side reactions. The generation of a tert-butyl cation during the reaction can lead to alkylation of nucleophilic sites on the substrate.[2] The use of scavengers, such as triisopropylsilane (TIS), can help to mitigate this issue.[3]

  • Work-up Procedure: A proper work-up is essential for isolating the deprotected piperazine in high yield and purity. This typically involves removal of excess acid and solvent, followed by basification to obtain the free amine.[1]

Experimental Protocols

Two primary methods for the deprotection of this compound are detailed below.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for Boc deprotection.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 2-propylpiperazine.[1]

Method 2: Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[1]

Materials:

  • This compound

  • 4M HCl in dioxane solution

  • Methanol or dioxane

  • Diethyl ether (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-propylpiperazine.[1]

Data Presentation

The following tables summarize the reaction parameters for the two deprotection methods.

Table 1: Reaction Parameters for Boc Deprotection

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Starting Material This compoundThis compound
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in dioxane, Methanol/Dioxane
Equivalents of Acid 5-103-5
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-3 hours
Monitoring TLC, LC-MSTLC, LC-MS

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient acid or reaction timeIncrease equivalents of acid or prolong reaction time.[1]
Low YieldSide reactions; Product loss during work-upLower reaction temperature; Use a milder reagent; Ensure complete extraction and basification.[1]
Formation of Stable SaltTFA salt difficult to handleUse the HCl/dioxane method to form the hydrochloride salt.[1]
Degradation of Other GroupsHarsh acidic conditionsConsider milder deprotection methods if other acid-sensitive groups are present.[1]

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Loss of tBu+ tBu_cation tert-butyl cation Protonated_Boc->tBu_cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine -CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Workflow

The following diagram outlines the general experimental workflow for the deprotection of this compound.

Deprotection_Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Add Acid (TFA or HCl in Dioxane) cool->add_acid react Stir at Appropriate Temperature (1-4 h) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up monitor->workup Reaction Complete remove_volatiles Remove Volatiles workup->remove_volatiles basify Basify with NaHCO3 remove_volatiles->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: 2-propylpiperazine dry_concentrate->end

Caption: General workflow for Boc deprotection.

References

Application Notes and Protocols: Tert-butyl Piperazine-1-carboxylate Derivatives as Key Intermediates in the Synthesis of Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The chemical synthesis of Palbociclib is a multi-step process that relies on the strategic coupling of key molecular fragments. Among these, tert-butyl protected piperazine derivatives serve as critical intermediates for introducing the 5-(piperazin-1-yl)pyridin-2-yl]amino moiety, which is essential for the drug's biological activity. This document provides detailed application notes and experimental protocols for the use of a representative intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, in the synthesis of Palbociclib. While the specific use of tert-butyl 2-propylpiperazine-1-carboxylate is not prominently documented in publicly available literature for Palbociclib synthesis, the methodologies described herein for a structurally similar and widely used intermediate offer a comprehensive guide for researchers in this field.

Synthetic Pathway Overview

The synthesis of Palbociclib via a tert-butyl piperazine-1-carboxylate intermediate generally follows a convergent route. The key steps involve the synthesis of the piperazine-containing fragment, the preparation of the pyrido[2,3-d]pyrimidinone core, the coupling of these two fragments, and a final deprotection step to yield the active pharmaceutical ingredient (API).

Palbociclib_Synthesis_Pathway cluster_0 Synthesis of Piperazine Intermediate cluster_1 Synthesis of Pyrido[2,3-d]pyrimidinone Core cluster_2 Palbociclib Synthesis A 1-Boc-piperazine C tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate A->C Nucleophilic Aromatic Substitution B 5-bromo-2-nitropyridine B->C D tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate C->D Reduction G tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate D->G Buchwald-Hartwig Coupling E Starting Materials F 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one E->F Multi-step synthesis F->G H tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate G->H Heck Reaction I Palbociclib H->I Boc Deprotection

Figure 1: General synthetic pathway for Palbociclib.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol outlines the synthesis of the key piperazine intermediate.

Step 1a: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • Materials: 1-Boc-piperazine, 5-bromo-2-nitropyridine, Triethylamine (TEA), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 5-bromo-2-nitropyridine (1.0 eq) in DMSO, add 1-Boc-piperazine (1.2 eq) and triethylamine (1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to obtain tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Step 1b: Reduction to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • Materials: tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas.

  • Procedure:

    • Suspend tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10% w/w) to the suspension.

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Protocol 2: Synthesis of Palbociclib

This protocol details the coupling of the piperazine intermediate with the pyridopyrimidinone core and subsequent transformations to yield Palbociclib.

Step 2a: Buchwald-Hartwig Coupling

  • Materials: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq).

    • Add anhydrous toluene and degas the mixture.

    • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

    • Monitor the formation of tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate by LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2b: Heck Reaction

  • Materials: The product from Step 2a, Butyl vinyl ether, Palladium acetate (Pd(OAc)₂), DPPP (1,3-Bis(diphenylphosphino)propane), Diisopropylethylamine (DIPEA), Dioxane.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve the product from Step 2a (1.0 eq) in dioxane.

    • Add butyl vinyl ether (3.0 eq), palladium acetate (0.05 eq), DPPP (0.1 eq), and DIPEA (2.0 eq).

    • Heat the reaction mixture to 90-100 °C for 4-6 hours.

    • Monitor the formation of tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

    • After completion, cool the reaction and concentrate under reduced pressure.

    • The crude product can be carried forward to the next step.

Step 2c: Hydrolysis and Deprotection

  • Materials: The product from Step 2b, Hydrochloric acid (HCl), Methanol.

  • Procedure:

    • Dissolve the crude product from Step 2b in a mixture of methanol and concentrated hydrochloric acid.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours. This step facilitates both the hydrolysis of the enol ether to an acetyl group and the removal of the Boc protecting group.

    • Cool the reaction mixture to 0-5 °C to precipitate the hydrochloride salt of Palbociclib.

    • Filter the solid, wash with cold methanol, and dry under vacuum.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Data Presentation

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateC₁₄H₂₀N₄O₄308.3385-95TLC, LC-MS, NMR
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateC₁₄H₂₂N₄O₂278.3590-98TLC, LC-MS, NMR
tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylateC₂₇H₃₄BrN₇O₃584.5160-75LC-MS, NMR
tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylateC₃₃H₄₅N₇O₄603.7570-85 (crude)LC-MS
PalbociclibC₂₄H₂₉N₇O₂447.5480-90 (from HCl salt)HPLC, LC-MS, NMR

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Intermediate Preparation cluster_coupling Coupling and Final Synthesis cluster_analysis Analysis start Start Materials nitration Nucleophilic Aromatic Substitution (80-90 °C, 4-6h) start->nitration reduction Catalytic Hydrogenation (RT, 50 psi, 2-4h) nitration->reduction intermediate tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate reduction->intermediate coupling Buchwald-Hartwig Coupling (100-110 °C, 12-16h) intermediate->coupling core Pyrido[2,3-d]pyrimidinone Core core->coupling heck Heck Reaction (90-100 °C, 4-6h) coupling->heck deprotection Hydrolysis & Deprotection (60-70 °C, 2-4h) heck->deprotection palbociclib Palbociclib deprotection->palbociclib analysis Purification and Characterization (Chromatography, HPLC, NMR, MS) palbociclib->analysis

Figure 2: Experimental workflow for Palbociclib synthesis.

Concluding Remarks

The use of tert-butyl protected piperazine intermediates is a well-established and efficient strategy in the synthesis of Palbociclib. The protocols provided herein offer a detailed guide for the preparation of a key intermediate and its subsequent conversion to the final drug substance. While the specific substitution pattern of the piperazine intermediate may vary in different synthetic routes, the fundamental coupling and deprotection strategies remain consistent. Researchers and drug development professionals can adapt these methodologies to their specific needs, ensuring the efficient and high-yield production of this important anticancer therapeutic.

References

Application Notes and Protocols for the Functionalization of the Free Amine in 1-Boc-2-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the free secondary amine in 1-Boc-2-propylpiperazine. This versatile building block is of significant interest in medicinal chemistry, and its selective functionalization is a key step in the synthesis of a wide array of potential therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for the specific modification of the other, while the 2-propyl substituent can influence the steric and electronic properties of the final molecule.

This document outlines detailed protocols for common and effective N-functionalization reactions, including N-alkylation, reductive amination, N-acylation, N-arylation, and N-sulfonylation. It also provides procedures for the subsequent deprotection of the Boc group to yield the final monosubstituted or disubstituted piperazine derivatives.

General Considerations

The reactivity of the free secondary amine in 1-Boc-2-propylpiperazine is analogous to that of other secondary amines. However, the presence of the adjacent propyl group at the C2 position may introduce steric hindrance, potentially influencing reaction rates and yields. Therefore, optimization of the provided protocols for this specific substrate may be necessary. Monitoring reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Functionalization Pathways Overview

The following diagram illustrates the primary pathways for the functionalization of the free amine in 1-Boc-2-propylpiperazine and the subsequent deprotection step.

Functionalization_Pathways Start 1-Boc-2-propylpiperazine Alkylated N-Alkylated Product Start->Alkylated N-Alkylation (R-X, Base) Acylated N-Acylated Product Start->Acylated N-Acylation (RCOCl or (RCO)2O) Arylated N-Arylated Product Start->Arylated N-Arylation (Ar-X, Pd catalyst) Sulfonylated N-Sulfonylated Product Start->Sulfonylated N-Sulfonylation (RSO2Cl, Base) Deprotected_Alkylated Deprotected N-Alkylated Piperazine Alkylated->Deprotected_Alkylated Boc Deprotection (Acid) Deprotected_Acylated Deprotected N-Acylated Piperazine Acylated->Deprotected_Acylated Boc Deprotection (Acid) Deprotected_Arylated Deprotected N-Arylated Piperazine Arylated->Deprotected_Arylated Boc Deprotection (Acid) Deprotected_Sulfonylated Deprotected N-Sulfonylated Piperazine Sulfonylated->Deprotected_Sulfonylated Boc Deprotection (Acid)

Caption: General functionalization and deprotection pathways for 1-Boc-2-propylpiperazine.

N-Alkylation

Direct N-alkylation introduces an alkyl group onto the free secondary amine of the piperazine ring. This is typically achieved by reacting 1-Boc-2-propylpiperazine with an alkyl halide in the presence of a base. A related and often preferred method, reductive amination, involves the reaction with an aldehyde or ketone in the presence of a reducing agent, which can prevent over-alkylation.

Experimental Protocols

Protocol 1.1: Direct N-Alkylation with Alkyl Halides

Direct_Alkylation_Workflow Start Start Dissolve Dissolve 1-Boc-2-propylpiperazine and Base in Solvent Start->Dissolve Add_Halide Add Alkyl Halide (R-X) Dissolve->Add_Halide React Stir at RT to Reflux Add_Halide->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for direct N-alkylation.

  • Materials:

    • 1-Boc-2-propylpiperazine (1.0 eq.)

    • Alkyl halide (e.g., bromide or iodide, 1.0-1.2 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.)

    • Solvent (e.g., Acetonitrile, DMF, or Dichloromethane)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 1-Boc-2-propylpiperazine in the chosen solvent, add the base.

    • Add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 1.2: Reductive Amination

Reductive_Amination_Workflow Start Start Mix Mix 1-Boc-2-propylpiperazine and Aldehyde/Ketone in Solvent Start->Mix Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Mix->Add_Reducing_Agent React Stir at Room Temperature Add_Reducing_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with Saturated Aqueous NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for reductive amination.

  • Materials:

    • 1-Boc-2-propylpiperazine (1.0 eq.)

    • Aldehyde or ketone (1.0-1.2 eq.)

    • Reducing agent (e.g., Sodium triacetoxyborohydride [NaBH(OAc)₃], 1.2-1.5 eq.)

    • Solvent (e.g., Dichloromethane [DCM] or 1,2-Dichloroethane [DCE])

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1-Boc-2-propylpiperazine and the aldehyde or ketone in the solvent.

    • Add the reducing agent portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

Representative Data for N-Alkylation
Alkylating AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromideDirect AlkylationK₂CO₃ACN801285-95General Protocol
Ethyl IodideDirect AlkylationDIPEADMF252470-85General Protocol
CyclohexanoneReductive AminationNaBH(OAc)₃DCE251280-90General Protocol
4-FluorobenzaldehydeReductive AminationNaBH(OAc)₃DCM251688-96General Protocol

Note: Yields are representative and may vary for 1-Boc-2-propylpiperazine. Optimization may be required.

N-Acylation

N-acylation involves the formation of an amide bond by reacting the free amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically rapid and high-yielding.

Experimental Protocol

Protocol 2.1: N-Acylation with Acyl Chlorides

Acylation_Workflow Start Start Dissolve Dissolve 1-Boc-2-propylpiperazine and Base in DCM Start->Dissolve Add_Acyl_Chloride Add Acyl Chloride (RCOCl) dropwise at 0 °C Dissolve->Add_Acyl_Chloride Warm_React Warm to RT and Stir Add_Acyl_Chloride->Warm_React Monitor Monitor by TLC/LC-MS Warm_React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product N-Acylated Product Purify->Product Buchwald_Hartwig_Workflow Start Start Assemble Assemble Reactants in a Glovebox or under Inert Gas Start->Assemble Add_Reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, and 1-Boc-2-propylpiperazine to Solvent Assemble->Add_Reagents Heat Heat Reaction Mixture Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool_Filter Cool to RT and Filter through Celite Monitor->Cool_Filter Reaction Complete Workup Aqueous Workup Cool_Filter->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Arylated Product Purify->Product Boc_Deprotection_Workflow Start Start (N-Functionalized 1-Boc-2-propylpiperazine) Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Acid Add Acid (e.g., TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Remove Solvent and Excess Acid in vacuo Monitor->Concentrate Reaction Complete Basify_Extract Basify with aq. NaHCO₃ and Extract with Organic Solvent Concentrate->Basify_Extract Product Final Deprotected Product Basify_Extract->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis yield of tert-butyl 2-propylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method is the reductive amination of mono-Boc-protected piperazine with propionaldehyde. This approach offers good control over mono-alkylation and avoids the formation of di-substituted byproducts. An alternative route is the direct N-alkylation of 2-propylpiperazine with di-tert-butyl dicarbonate (Boc₂O), though selective mono-protection can be challenging.

Q2: Why is my yield of the desired mono-Boc-protected product low?

Low yields are often due to the formation of the di-Boc-protected byproduct or incomplete reaction. To favor mono-protection, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2-propylpiperazine relative to di-tert-butyl dicarbonate can improve the yield of the mono-protected product.

Q3: How can I minimize the formation of the di-alkylated byproduct during N-alkylation?

To achieve selective mono-alkylation and avoid di-alkylation, the most reliable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, which blocks one nitrogen atom and directs alkylation to the other.[1] Controlling the stoichiometry by using an excess of piperazine relative to the alkylating agent can also favor mono-alkylation.[1] Additionally, the slow, dropwise addition of the alkylating agent helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

Q4: What are the recommended bases and solvents for the N-alkylation of piperazines?

Strong, non-nucleophilic bases are generally preferred for N-alkylation. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often used to ensure good solubility of the reactants.[1]

Q5: My reaction appears to have stalled. What are the possible causes and solutions?

Reaction stalling can occur due to several factors. Poor solubility of reagents can be addressed by switching to a more suitable solvent like DMF.[1] If an acid byproduct is formed during the reaction, ensure it is effectively neutralized by adding a sufficient amount of base.[1] In cases where a catalyst is used, catalyst poisoning by impurities can be prevented by using pure, anhydrous reagents and solvents.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Yield Inactive reducing agent (for reductive amination).Use a fresh, high-quality reducing agent such as sodium triacetoxyborohydride (STAB).
Insufficient base strength or amount (for N-alkylation).Employ a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and use at least 1.5-2.0 equivalents.[1]
Poor solubility of reactants.Switch to a more polar aprotic solvent like DMF.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-substituted Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the alkylating agent or Boc₂O.[1]
Rapid addition of electrophile.Add the alkylating agent or Boc₂O slowly (dropwise) to the reaction mixture.[1]
Incomplete Reaction Reversible reaction equilibrium.Ensure effective neutralization of any acid byproduct by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable).Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Difficult Purification Product is water-soluble.Perform an acid-base extraction. The piperazine derivative will move to the aqueous layer as its salt, which can then be basified and re-extracted.
Oily product that is difficult to handle.If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Method 1: Reductive Amination of 1-Boc-piperazine

This protocol describes the synthesis of this compound via reductive amination.

Materials:

  • 1-Boc-piperazine

  • Propionaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-piperazine in dichloromethane (DCM).

  • Add a catalytic amount of acetic acid to the solution.

  • Add propionaldehyde (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathway 1-Boc-piperazine 1-Boc-piperazine Intermediate_Imine Intermediate Imine 1-Boc-piperazine->Intermediate_Imine Propionaldehyde, Acetic Acid (cat.) Propionaldehyde Propionaldehyde Product This compound Intermediate_Imine->Product Sodium triacetoxyborohydride (STAB)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents / Adjust Stoichiometry reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, or Solvent conditions_ok->optimize_conditions No check_purification Evaluate Purification Method conditions_ok->check_purification Yes optimize_conditions->check_conditions purification_ok Purification Efficient? check_purification->purification_ok refine_purification Refine Purification (e.g., Acid-Base Extraction) purification_ok->refine_purification No end_node Yield Optimized purification_ok->end_node Yes refine_purification->check_purification

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield High Yield Purity High Purity Purity->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Side_Products Low Side Products Stoichiometry->Side_Products Solvent Optimal Solvent Solvent->Yield Base Appropriate Base Base->Yield Side_Products->Purity

Caption: Relationship between key parameters and product yield/purity.

References

Technical Support Center: Troubleshooting Di-substitution in Piperazine Mono-protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the mono-protection and mono-functionalization of piperazine. The following troubleshooting guides and frequently asked questions (FAQs) address the prevalent issue of di-substitution.

Frequently Asked Questions (FAQs)

Q1: Why is di-substitution a common problem when working with piperazine?

A1: Di-substitution is a frequent issue because after the first nitrogen atom is substituted, the second nitrogen atom remains a potent nucleophile, capable of reacting with the electrophile.[1][2] In some cases, the initially formed mono-substituted piperazine can be even more nucleophilic than the starting material, leading to a second, often faster, reaction.[2]

Q2: What are the primary strategies to favor mono-substitution over di-substitution?

A2: There are three main strategies to enhance the selectivity for mono-substitution:

  • Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][3]

  • Protecting Group Strategy: This highly controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This approach blocks one nitrogen, directing the reaction to the free nitrogen, followed by a deprotection step.[2][4]

  • In Situ Mono-Protonation: By adding one equivalent of an acid (e.g., HCl, acetic acid), a piperazin-1-ium salt is formed in the reaction mixture. The protonated nitrogen is deactivated, allowing the substitution to occur selectively at the free nitrogen.[4][5][6]

Q3: How do reaction conditions affect the mono- to di-substitution ratio?

A3: Reaction conditions play a critical role. High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[1] Conversely, slow, dropwise addition of the electrophile, particularly at low temperatures (e.g., 0 °C), can help control the reaction rate and minimize di-substitution.[1] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal endpoint.[1]

Q4: My mono-substituted product is water-soluble, making work-up difficult. How can I isolate it?

A4: If your product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be separated, basified (e.g., with solid KOH), and the purified product can be re-extracted into an organic solvent.[1][7]

Troubleshooting Guide for Di-substitution

This guide provides a systematic approach to diagnosing and resolving issues with low yields of mono-substituted piperazine due to the formation of a di-substituted byproduct.

Initial Observation: The reaction produces a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product.

G start High Di-substitution Observed q1 Analyze Reaction Stoichiometry start->q1 s1 Use Large Excess of Piperazine (5-10 eq.) q1->s1 Stoichiometry can be adjusted q2 Review Reaction Conditions q1->q2 Stoichiometry is ~1:1 end Optimized Mono-substitution s1->end s2 Consider Protecting Group Strategy s3 Perform Slow/Dropwise Addition of Electrophile at Low Temp (0 °C) q2->s3 Addition was rapid / at RT s4 Monitor Reaction Progress (TLC/LC-MS) and Stop at Optimal Time q2->s4 Reaction was not monitored q3 Is a multi-step synthesis feasible? q2->q3 Conditions Optimized, Di-substitution Persists s3->end s4->end s5 Use Mono-Boc or Mono-Cbz Piperazine q3->s5 Yes s6 Attempt In Situ Mono-Protonation (One-Pot Method) q3->s6 No, prefer one-pot s5->end s6->end G cluster_0 Stage 1: Mono-protection cluster_1 Stage 2: Functionalization & Deprotection Piperazine Piperazine BocProtection N-Boc-Piperazine Piperazine->BocProtection Boc₂O, DCM Alkylation N-Boc-N'-R-Piperazine BocProtection->Alkylation R-X, Base Deprotection Mono-substituted Piperazine (Product) Alkylation->Deprotection Acid (e.g., HCl) G Piperazine Piperazine Mono Mono-substituted Product Piperazine->Mono Electrophile (R-X) Di Di-substituted Byproduct Piperazine->Di Excess Excess Piperazine (Stoichiometric Control) Excess->Mono Favors Excess->Di Suppresses Protect Protecting Group (e.g., Boc, Cbz) Protect->Mono Directs Protect->Di Blocks Protonate In situ Protonation (Deactivation) Protonate->Mono Selectively Allows Protonate->Di Prevents Mono->Di Further Reaction

References

Technical Support Center: Purification of (S)-1-Boc-2-propylpiperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-1-Boc-2-propylpiperazine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in (S)-1-Boc-2-propylpiperazine?

The tert-butoxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms in the piperazine ring. This allows for selective chemical reactions to occur at the unprotected nitrogen atom. The Boc group can be removed later in the synthetic sequence under acidic conditions.

Q2: What are the key physicochemical properties of (S)-1-Boc-2-propylpiperazine relevant to its purification?

Understanding the properties of (S)-1-Boc-2-propylpiperazine is crucial for developing a successful purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₁₂H₂₄N₂O₂Affects molecular weight and polarity.
Molecular Weight 228.33 g/mol Useful for mass spectrometry analysis of fractions.
Appearance Typically a colorless to pale yellow oil or solid.Visual tracking of the compound during chromatography is limited.
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Guides the choice of solvents for sample loading and the mobile phase.
Chemical Class Boc-protected piperazine derivative (basic).The basic nature of the piperazine ring can lead to interactions with the acidic silica gel, potentially causing peak tailing.

Q3: What is a typical stationary phase and mobile phase for the column chromatography of (S)-1-Boc-2-propylpiperazine?

For the purification of Boc-protected piperazines, silica gel is the most common stationary phase. A typical mobile phase is a gradient of ethyl acetate in hexane or a mixture of methanol and dichloromethane.[1] Due to the basic nature of the piperazine moiety, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing.

Q4: How can I monitor the progress of the column chromatography?

Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Fractions are collected and spotted on a TLC plate, which is then developed in the same or a slightly more polar solvent system as the column. The spots can be visualized using a suitable staining method, such as potassium permanganate or ninhydrin, as Boc-protected amines are often UV-inactive.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of (S)-1-Boc-2-propylpiperazine.

Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in broad, overlapping bands.Optimize the mobile phase using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight.
Improper Column Packing: Channels or cracks in the silica gel bed lead to uneven solvent flow.Ensure the column is packed uniformly as a slurry and never allowed to run dry.
Product Tailing (Asymmetric Peaks) Interaction with Acidic Silica Gel: The basic nitrogen of the piperazine can interact with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel.
Product Elutes Too Quickly or Too Slowly Inappropriate Mobile Phase Composition: The polarity of the eluent is not suitable for the compound.Adjust the mobile phase composition. To make the product elute faster, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). To slow it down, decrease the polarity.
No Compound Eluting from the Column Compound is too Polar: The chosen mobile phase may not be polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective.
Compound Decomposition on Silica Gel: Some compounds are unstable on silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Multiple Fractions Containing the Product Band Broadening: This can be caused by loading the sample in too large a volume of solvent or using a solvent that is too strong.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent for loading. Dry loading the sample onto a small amount of silica gel is also a good option.

Experimental Protocols

Representative Protocol for Column Chromatography Purification of (S)-1-Boc-2-propylpiperazine

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Materials:

  • Crude (S)-1-Boc-2-propylpiperazine

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and visualization stain (e.g., potassium permanganate)

2. Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 10-50% ethyl acetate in hexane, with and without 0.5% triethylamine) to determine the optimal mobile phase for separation. An ideal system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (S)-1-Boc-2-propylpiperazine.

  • Purity and Yield Assessment:

    • Determine the yield of the purified product.

    • Assess the purity by an appropriate analytical method, such as NMR spectroscopy or LC-MS. A typical purity for the final product is >95%.[][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Purity_Assessment Purity & Yield Assessment Solvent_Removal->Purity_Assessment

Caption: Experimental workflow for the purification of (S)-1-Boc-2-propylpiperazine.

troubleshooting_guide cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_tailing Solutions for Tailing Peaks cluster_solutions_elution Solutions for Incorrect Elution Start Problem Encountered Poor_Separation Poor Separation Start->Poor_Separation Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Wrong_Elution_Time Incorrect Elution Time Start->Wrong_Elution_Time Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Mobile_Phase Reduce_Loading Reduce Sample Load Poor_Separation->Reduce_Loading Repack_Column Repack Column Poor_Separation->Repack_Column Add_Base Add Basic Modifier (e.g., Et3N) Tailing_Peaks->Add_Base Adjust_Polarity Adjust Mobile Phase Polarity Wrong_Elution_Time->Adjust_Polarity Check_Stability Check Compound Stability Wrong_Elution_Time->Check_Stability

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Stability of tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-propylpiperazine-1-carboxylate. The information provided is intended to help improve the stability of this compound during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This compound is sensitive to acidic environments, which can lead to the removal of the Boc group, yielding 2-propylpiperazine. Strong acids and elevated temperatures can accelerate this degradation. In some cases, under harsh acidic conditions, ring fragmentation of the piperazine structure can also occur.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is advisable to keep the container tightly sealed to prevent exposure to moisture and atmospheric acids. Storage at 4°C is recommended, and for long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[2] The compound should be kept away from strong acids, strong oxidizing agents, and sources of ignition.[2]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method can separate the intact compound from its potential degradation products, such as 2-propylpiperazine. A reversed-phase C18 column is often suitable for this separation.[3] UV detection can be used, although the piperazine moiety itself lacks a strong chromophore, so derivatization may be necessary for detecting low levels of the deprotected product.[2][4]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under acidic conditions is 2-propylpiperazine, formed by the cleavage of the N-Boc group. Under oxidative stress, N-oxides may be formed. Thermal degradation may lead to a more complex mixture of products, potentially including products of ring cleavage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield or presence of impurities after a reaction. Acidic reaction or work-up conditions: The Boc group is labile to acid.- Use non-acidic conditions whenever possible.- If an acidic step is necessary, perform it at low temperatures (e.g., 0°C) and for the shortest possible time.- Neutralize acidic solutions promptly during work-up using a mild base like sodium bicarbonate.
Compound degrades during storage. Improper storage conditions: Exposure to moisture, air (CO2 is acidic), or light.- Store in a tightly sealed container in a desiccator at 4°C.- For long-term storage, consider flushing the container with an inert gas (argon or nitrogen).- Protect from light, especially if in solution.[2]
Inconsistent results in biological assays. Degradation in assay buffer: The pH of the buffer may be too acidic.- Check the pH of your assay buffer. If it is below 7, consider if the compound is stable under these conditions for the duration of the assay.- Prepare solutions of the compound fresh before each experiment.- Perform a time-course experiment to assess the stability of the compound in the assay buffer.
Appearance of unexpected peaks in HPLC analysis. On-column degradation or degradation in the mobile phase: The mobile phase may be too acidic.- Ensure the pH of the mobile phase is neutral or slightly basic, if compatible with the column.- Use a mobile phase with a buffer to maintain a stable pH.- Analyze samples promptly after preparation.

Data Presentation

The following table provides an example of how to present quantitative data from a forced degradation study of this compound. Please note that these values are illustrative and will vary depending on the specific experimental conditions.

Stress ConditionTimeTemperature% Degradation (Example)Major Degradant(s)
0.1 M HCl24 h25°C85%2-propylpiperazine
0.1 M NaOH24 h25°C< 5%No significant degradation
3% H₂O₂24 h25°C15%Oxidized derivatives
Heat48 h80°C25%Multiple minor degradants
Photostability (ICH Q1B)7 days25°C< 5%No significant degradation

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature (25°C) for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

    • Note: If the compound shows significant degradation in acidic mobile phase, a neutral or buffered mobile phase should be developed.

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

Visualizations

degradation_pathway This compound This compound 2-propylpiperazine 2-propylpiperazine This compound->2-propylpiperazine Acidic Conditions (H+) N-Oxide N-Oxide This compound->N-Oxide Oxidative Stress ([O]) Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Harsh Acidic/Thermal Stress

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Sample Preparation Sample Preparation Acid Stress->Sample Preparation Base Stress->Sample Preparation Oxidative Stress->Sample Preparation Thermal Stress->Sample Preparation Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check Temperature Check Temperature Check pH->Check Temperature Neutral/Basic Adjust pH to >7 Adjust pH to >7 Check pH->Adjust pH to >7 Acidic Check Storage Check Storage Check Temperature->Check Storage Ambient Lower Temperature Lower Temperature Check Temperature->Lower Temperature High Store Cool, Dry, Inert Store Cool, Dry, Inert Check Storage->Store Cool, Dry, Inert Improper Problem Solved Problem Solved Adjust pH to >7->Problem Solved Lower Temperature->Problem Solved Store Cool, Dry, Inert->Problem Solved

Caption: Troubleshooting logic for unexpected degradation.

References

Side reactions in the synthesis of N-Boc protected piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of N-Boc protected piperazines.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of N-Boc-piperazine and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Mono-Boc-Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of 1,4-di-Boc-piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile (Boc-anhydride) with the more abundant unsubstituted piperazine.[1][2]

  • Slow Addition of Electrophile: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise, particularly at low temperatures (e.g., 0 °C), can help control the reaction rate and minimize disubstitution.[1]

  • In-situ Salt Formation: Reacting piperazine with an acid like acetic acid to form a salt in-situ can improve selectivity for mono-protection.[3][4] The protonation of one nitrogen atom deactivates it towards acylation.[5]

Issue 2: Difficulties in Purifying N-Boc-Piperazine

Question: I am struggling to purify my N-Boc-piperazine product. What are effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some recommended techniques:

  • Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities, including the di-Boc byproduct. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The mono-Boc-piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]

  • Crystallization: If the N-Boc-piperazine product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Issue 3: Unexpected Side Products or Low Yield in More Complex Syntheses

Question: In an attempt to functionalize the N-Boc piperazine ring using lithiation, I am observing low yields and unexpected byproducts. What could be the cause?

Answer: Lithiation of N-Boc piperazines can be complex. Mechanistic studies have shown that the electrophile and the distal N-substituent can significantly affect the yield and enantioselectivity.[6] A key side reaction to consider is the ring-fragmentation of the lithiated piperazine intermediate.[6] This can be minimized by using sterically hindered N-alkyl groups.[6] Careful optimization of lithiation times, potentially using in-situ monitoring techniques like IR spectroscopy, is recommended.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing N-Boc-piperazine?

A1: The most common side reaction is the formation of the 1,4-disubstituted piperazine (di-Boc-piperazine) due to the reaction of Boc-anhydride at both nitrogen atoms.[1][4]

Q2: Are there alternative synthesis routes to avoid the di-substitution issue?

A2: Yes, an innovative approach starts with diethanolamine.[7][8] This multi-step process involves chlorination, Boc protection, and then aminolysis cyclization to form the N-Boc-piperazine ring, which avoids the use of piperazine as a starting material and the concurrent di-substitution problem.[7][8] This method has been reported to produce N-Boc piperazine with high yield (94.3%) and purity (99.42%).[9]

Q3: How can I effectively remove the di-Boc byproduct during workup?

A3: After initial purification, you can treat the residue with a 5% sodium thiosulfate solution and extract with a nonpolar solvent like diethyl ether to help remove the di-Boc byproduct.[10]

Q4: What are the typical reaction conditions for the Boc protection of piperazine?

A4: A common protocol involves dissolving piperazine in a solvent like dichloromethane (DCM) and cooling it to 0 °C.[1] A solution of di-tert-butyl dicarbonate (Boc₂O) in DCM is then added dropwise. The reaction is typically allowed to warm to room temperature and stirred for 12-18 hours.[1]

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution in the N-Alkylation of Piperazine

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

This table is adapted from a source that uses N-alkylation as an example, but the principle of using excess piperazine to favor mono-substitution is directly applicable to Boc protection.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of time.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-Boc-piperazine.[1]

Protocol 2: TFA-Mediated Boc Deprotection

  • Materials:

    • Boc-protected piperazine derivative

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected piperazine derivative in dichloromethane (DCM).[10]

    • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.[10]

    • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10]

    • Remove the solvent and excess TFA under reduced pressure.[10]

    • Proceed with standard aqueous workup, including basification and extraction, to isolate the deprotected piperazine.

Visualizations

cluster_main N-Boc Piperazine Synthesis Pathway piperazine Piperazine mono_boc Desired Product: 1-Boc-Piperazine piperazine->mono_boc + 1 eq Boc₂O boc2o Boc₂O (Di-tert-butyl dicarbonate) di_boc Side Product: 1,4-di-Boc-Piperazine mono_boc->di_boc + 1 eq Boc₂O (competing reaction)

Caption: Reaction pathway for N-Boc piperazine synthesis.

cluster_troubleshooting Troubleshooting Low Mono-Boc Yield start Low Yield of Mono-Boc Piperazine? cause1 Significant Di-Boc Byproduct Observed? start->cause1 Yes purification Purification Challenges? start->purification No solution1a Increase Piperazine Excess (5-10 eq) cause1->solution1a solution1b Slow, Dropwise Addition of Boc₂O at 0 °C cause1->solution1b solution1c Use In-situ Salt Formation (e.g., Acetic Acid) cause1->solution1c end Improved Yield and Purity solution1a->end solution1b->end solution1c->end solution2a Column Chromatography with Triethylamine purification->solution2a Yes solution2b Acid-Base Extraction purification->solution2b purification->end No solution2a->end solution2b->end

References

Technical Support Center: Optimizing Coupling Reactions with tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions with tert-butyl 2-propylpiperazine-1-carboxylate. The sterically hindered nature of this secondary amine, due to the 2-propyl substituent, often presents challenges in achieving high yields and purity. This guide offers detailed protocols and data-driven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the common causes?

A1: Low or no yield in this coupling reaction is a common issue, primarily stemming from the steric hindrance imparted by the 2-propyl group on the piperazine ring. Several factors can contribute to this:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to overcome the steric barrier for the nucleophilic attack of the hindered amine.

  • Deactivation of the Amine: Protonation of the piperazine nitrogen by the carboxylic acid can occur, rendering the amine non-nucleophilic.[1] This is a common issue in amide coupling reactions.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly hinder the reaction's progress.

  • Hydrolysis of Activated Species: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. Therefore, the use of anhydrous solvents and reagents is crucial.[1]

Q2: Which coupling reagents are most effective for a sterically hindered amine like this compound?

A2: For sterically hindered amines, more powerful coupling reagents are generally required. Urionium/aminium-based reagents are often superior to carbodiimides in these challenging couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[2] It generally provides higher yields and faster reaction times compared to other reagents when dealing with sterically demanding substrates.[2]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While effective, HATU is generally considered more efficient for sterically hindered couplings.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: While EDC is a cost-effective and widely used coupling reagent, its use with hindered amines often requires an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to enhance efficiency and suppress side reactions.[3][4] However, for significantly hindered substrates, this combination might still result in lower yields compared to HATU.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation is a common challenge, especially in complex reaction mixtures. Key strategies to minimize side products include:

  • Use of Additives: Additives like HOBt or HOAt can suppress racemization, a common side reaction when coupling chiral carboxylic acids.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions relative to the desired coupling reaction. However, for sterically hindered couplings, a higher temperature may be necessary to overcome the activation energy barrier.[4] Careful optimization is key.

  • Purification Method: Proper purification techniques, such as flash column chromatography, are essential to isolate the desired product from unreacted starting materials and side products.[5]

Q4: What are the recommended solvents and bases for this coupling reaction?

A4: The choice of solvent and base is critical for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred.

    • DMF (Dimethylformamide): A common choice due to its high polarity and ability to dissolve a wide range of substrates.

    • DCM (Dichloromethane): Another frequently used solvent, particularly for reactions run at or below room temperature.

  • Bases: A non-nucleophilic amine base is typically used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

    • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is highly effective in amide coupling reactions.

    • Triethylamine (TEA): While also commonly used, it is more nucleophilic than DIPEA and can sometimes lead to side reactions.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a step-by-step approach to troubleshooting low or no product yield in your coupling reaction.

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality (Coupling agent, Amine, Acid, Solvent, Base) start->check_reagents sub_reagents Degraded reagents? check_reagents->sub_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) sub_conditions Suboptimal conditions? check_conditions->sub_conditions steric_hindrance Consider Steric Hindrance sub_steric Highly hindered substrates? steric_hindrance->sub_steric sub_reagents->check_conditions No action_reagents Use fresh, anhydrous reagents sub_reagents->action_reagents Yes sub_conditions->steric_hindrance No action_conditions Optimize temperature, time, and reagent equivalents sub_conditions->action_conditions Yes action_steric Switch to a more potent coupling reagent (e.g., HATU). Increase temperature. sub_steric->action_steric Yes end Improved Yield action_reagents->end action_conditions->end action_steric->end experimental_workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent and Base (Pre-activation) dissolve->add_reagents add_amine Add tert-butyl 2-propylpiperazine-1-carboxylate add_reagents->add_amine react Stir at Appropriate Temperature and Time add_amine->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

References

Technical Support Center: Purification of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester?

A1: The primary impurities can be categorized based on the synthetic steps involved:

  • From the Boc-protection of piperazine:

    • 1,4-bis-Boc-piperazine: This is a common byproduct formed when both nitrogen atoms of the piperazine ring react with the Boc-anhydride.

    • Unreacted Piperazine: Incomplete reaction can leave residual starting material.

    • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc-anhydride or its hydrolysis products may be present.

  • From the alkylation of the piperazine ring:

    • Di-alkylated piperazine: The introduction of the propyl group can occur on both nitrogen atoms, leading to a di-substituted impurity. Careful control of stoichiometry and reaction conditions is crucial to minimize this.[1][2]

    • (R)-enantiomer: If the synthesis is not perfectly stereoselective, the undesired (R)-enantiomer of the product will be present.

    • Positional Isomers: Depending on the synthetic route, there is a possibility of forming other positional isomers, although 2-substitution is generally favored under kinetic control.

  • General Impurities:

    • Residual Solvents: Solvents used in the reaction and work-up may be retained in the final product.

    • Reagents and Catalysts: Traces of bases, catalysts, or other reagents used in the synthesis may persist.

Q2: What are the recommended analytical methods for assessing the purity of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the target compound and detecting impurities. Both reversed-phase and normal-phase HPLC can be employed. For separating the (S) and (R) enantiomers, a chiral HPLC method is essential.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation of the desired product and for identifying the structures of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information for the main compound and any impurities, aiding in their identification.

  • Gas Chromatography (GC): Useful for the detection and quantification of residual solvents.

Q3: What are the main challenges in purifying piperazine derivatives like this one?

A3: The inherent properties of the piperazine moiety can present some purification challenges:

  • High Polarity and Basicity: The two nitrogen atoms make piperazine derivatives polar and basic. This can lead to strong interactions with the stationary phase in normal-phase chromatography (e.g., silica gel), causing peak tailing.[2]

  • Hygroscopicity: Piperazine compounds can readily absorb moisture from the atmosphere, which can affect accurate weighing and may introduce water as an impurity.

  • Solubility: The polarity of these compounds can sometimes make them highly soluble in polar solvents, which can make precipitation or crystallization challenging.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Question: My initial crude product shows multiple spots on TLC/peaks in HPLC. How can I improve the initial purity before column chromatography?

Answer:

An acidic wash during the work-up can be very effective. The basic nitrogen atoms of the piperazine derivatives will be protonated and move into the aqueous layer, while less basic impurities may remain in the organic layer.

  • Workflow for Acidic Wash:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a dilute aqueous acid, such as 1M HCl or a saturated solution of ammonium chloride.

    • Separate the layers. The desired product should be in the aqueous layer as its salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium carbonate to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Difficulty with Flash Column Chromatography

Question: I am having trouble getting good separation of my product from impurities using flash column chromatography. What can I do?

Answer:

Optimizing your chromatographic conditions is key. Here are several parameters to consider:

  • Stationary Phase: Standard silica gel is commonly used. However, for highly basic compounds that show significant tailing, consider using an amine-treated silica or adding a basic modifier to your mobile phase.

  • Mobile Phase Selection:

    • A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • For basic compounds like this, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution by competing with the analyte for active sites on the silica gel.[2]

  • Loading Technique:

    • If your crude product is soluble in a non-polar solvent, you can load it directly onto the column (wet loading).

    • If the crude product is not very soluble in the initial mobile phase, or if it is a sticky oil, dry loading is recommended. This involves adsorbing the crude material onto a small amount of silica gel and then loading the solid onto the column.

Workflow for Optimizing Flash Chromatography:

Caption: Troubleshooting workflow for flash chromatography.

Issue 3: Removal of the (R)-Enantiomer

Question: My product is contaminated with the undesired (R)-enantiomer. How can I separate them?

Answer:

The separation of enantiomers requires a chiral environment. Chiral HPLC is the most effective method for this.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for screening.

  • Mobile Phase:

    • For normal-phase chiral HPLC, mixtures of hexanes or heptane with an alcohol like isopropanol or ethanol are commonly used.

    • For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is often necessary to achieve good peak shape and resolution.[5]

  • Method Development Strategy:

    • Screen several different chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol + 0.1% DEA).

    • Once partial separation is observed on a particular column, optimize the mobile phase composition (ratio of alcohol to alkane) and the choice and concentration of the basic additive.

Chiral HPLC Screening Workflow:

Chiral_HPLC_Workflow Start Racemic Mixture Screen_Columns Screen Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD) Start->Screen_Columns Mobile_Phase Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA Screen_Columns->Mobile_Phase Analyze Analyze Results Mobile_Phase->Analyze No_Separation No Separation Analyze->No_Separation Partial_Separation Partial Separation Analyze->Partial_Separation No_Separation->Screen_Columns Try different column/mobile phase Optimize Optimize Mobile Phase Partial_Separation->Optimize Good_Separation Good Separation Optimize->Good_Separation Scale_Up Preparative Chiral HPLC Good_Separation->Scale_Up End Enantiomerically Pure Product Scale_Up->End

Caption: Strategy for chiral HPLC method development.

Data Presentation

Table 1: Common Impurities and Recommended Purification Strategies

ImpurityTypeRecommended Primary Purification MethodKey Considerations
1,4-bis-Boc-piperazineProcess-relatedFlash Column ChromatographyLess polar than the mono-Boc product; will elute earlier.
Unreacted PiperazineStarting MaterialAcidic Wash / Flash Column ChromatographyHighly polar; will likely remain at the baseline on silica gel.
Di-tert-butyl dicarbonateReagentFlash Column ChromatographyNon-polar; will elute quickly.
Di-propylated piperazineProcess-relatedFlash Column ChromatographyLess polar than the mono-alkylated product.
(R)-enantiomerStereoisomerChiral HPLCRequires a chiral stationary phase.

Table 2: Starting Conditions for Purification Methods

MethodStationary PhaseTypical Mobile Phase/Solvent SystemPurity Achievable
Flash Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5% Triethylamine>95% (achiral purity)
Recrystallization-Isopropanol, Acetonitrile, or Heptane/Ethyl Acetate mixtures>98% (if successful)
Chiral HPLCChiralcel® OD-HHeptane/Isopropanol (e.g., 95:5) + 0.1% Diethylamine>99% enantiomeric excess

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica bed. Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/heptane) may also be effective.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Chiral Purity Analysis by HPLC
  • Column: Chiralpak® IC or a similar polysaccharide-based chiral column.[7]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (e.e.) based on the peak areas.

References

Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-Propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 2-propylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenges include:

  • Controlling Selectivity: Achieving mono-alkylation at the N-4 position while avoiding di-alkylation is a primary hurdle due to the comparable reactivity of the two nitrogen atoms in the piperazine ring. The use of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen is a common strategy to direct the alkylation.

  • Reaction Kinetics and Heat Management: Exothermic reactions, particularly during alkylation, can lead to side product formation and impurities. Proper temperature control is crucial during scale-up.

  • Work-up and Purification: The basic nature of the piperazine product can complicate extraction and purification. Emulsion formation during aqueous work-up and the removal of unreacted starting materials and by-products at a large scale require careful optimization.

  • Solvent Selection and Recovery: Identifying solvents that are effective for the reaction, work-up, and are also suitable for large-scale use (considering safety, environmental impact, and cost) is a key consideration.

Q2: Which synthetic route is most amenable to the scale-up of this compound?

A2: Two primary routes are commonly considered for the N-alkylation of piperazines: direct alkylation and reductive amination. For the synthesis of this compound, reductive amination of tert-butyl piperazine-1-carboxylate with propanal is often preferred for scale-up due to its generally milder reaction conditions and the use of less hazardous reagents compared to some alkyl halides.

Q3: How can I minimize the formation of the di-propylated by-product?

A3: The use of mono-protected tert-butyl piperazine-1-carboxylate is the most effective strategy. By protecting one of the nitrogen atoms with the Boc group, you selectively direct the alkylation to the free secondary amine.

Q4: What are the recommended analytical techniques to monitor the reaction progress?

A4: For monitoring the reaction, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommendation
Incomplete Reaction - Increase reaction time and continue to monitor by TLC or LC-MS.- If using reductive amination, ensure the reducing agent is active and added in the correct stoichiometry.- For direct alkylation, consider a moderate increase in reaction temperature.
Side Reactions - If using direct alkylation with a propyl halide, consider side reactions such as elimination. Using a milder alkylating agent or switching to reductive amination may be beneficial.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product Loss During Work-up - The basic nature of the product can lead to solubility in the aqueous phase. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to maximize the amount of free amine in the organic phase.- Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will improve recovery.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommendation
Unreacted Starting Material - Optimize the stoichiometry of the reactants. A slight excess of the propylating agent (propanal or propyl halide) may be necessary to drive the reaction to completion.- Ensure efficient mixing, especially in large-scale reactors.
Formation of Di-alkylated By-product - This is less likely when using N-Boc-piperazine but can occur if the Boc group is unintentionally cleaved. Ensure the reaction conditions are not acidic.- If starting from piperazine, using a large excess of piperazine can favor mono-alkylation.
By-products from the Propylating Agent - If using propanal for reductive amination, self-condensation of the aldehyde can occur. Add the propanal slowly to the reaction mixture.- Ensure the purity of the starting materials.
Issue 3: Difficulties in Purification
Potential Cause Recommendation
Co-elution of Product and Impurities during Chromatography - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider using a different stationary phase if baseline separation is not achieved.
Product is an Oil and Difficult to Handle - The free base of this compound may be an oil. Conversion to a hydrochloride salt can often produce a stable, crystalline solid that is easier to handle and purify by recrystallization.
Emulsion Formation During Extraction - Add a small amount of brine to the aqueous layer to help break the emulsion.- Centrifugation can also be effective for breaking emulsions on a larger scale.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from tert-butyl piperazine-1-carboxylate and propanal.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Propanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add tert-butyl piperazine-1-carboxylate and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanal to the stirred solution.

  • After the addition is complete, add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

Parameter Reductive Amination Direct Alkylation (with 1-bromopropane)
Stoichiometry (Piperazine deriv.:Alkylating agent) 1 : 1.11 : 1.2
Solvent Dichloromethane (DCM)Acetonitrile (ACN)
Base -Potassium Carbonate
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 12 - 24 hours18 - 36 hours
Typical Yield 75 - 85%60 - 70%
Typical Purity (after chromatography) > 98%> 95%

Visualizations

experimental_workflow Experimental Workflow for Reductive Amination start Start: tert-Butyl piperazine-1-carboxylate dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_propanal Add Propanal cool->add_propanal add_stab Add Sodium Triacetoxyborohydride add_propanal->add_stab react Stir at Room Temperature (12-24h) add_stab->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: This compound purify->product troubleshooting_low_yield Troubleshooting: Low Yield low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time Increase Reaction Time/ Check Reagent Activity incomplete_reaction->increase_time Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss No optimize_conditions Optimize Reaction Conditions (e.g., inert atmosphere) side_reactions->optimize_conditions Yes optimize_extraction Adjust pH of Aqueous Layer/ Increase Extractions workup_loss->optimize_extraction Yes end Improved Yield workup_loss->end No increase_time->end optimize_conditions->end optimize_extraction->end

Technical Support Center: Monitoring the Progress of Boc Protection of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the Boc protection of 2-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of the Boc protection of 2-propylpiperazine?

A1: The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the product structure and purity after the reaction is complete.[3]

Q2: How can I achieve selective mono-Boc protection of 2-propylpiperazine?

A2: Achieving selective mono-protection over di-protection can be challenging. Key strategies include:

  • Using an excess of 2-propylpiperazine: Employing a significant excess of the piperazine derivative (from 3 to 10 equivalents) can statistically favor mono-substitution.[4]

  • Slow addition of Boc-anhydride: Adding the di-tert-butyl dicarbonate ((Boc)₂O) solution dropwise to the piperazine solution over a prolonged period (e.g., 2-3 hours) at room temperature can improve selectivity.[4]

  • In situ mono-protonation: Reacting the piperazine with one equivalent of an acid (like HCl or acetic acid) forms a mono-salt, deactivating one nitrogen and directing the Boc group to the free nitrogen.[4]

Q3: What are the expected products in the Boc protection of 2-propylpiperazine?

A3: The reaction can yield three main products:

  • 1-Boc-2-propylpiperazine (desired mono-protected product at the less hindered nitrogen)

  • 4-Boc-2-propylpiperazine (mono-protected product at the more hindered nitrogen)

  • 1,4-di-Boc-2-propylpiperazine (di-protected product)

The relative amounts of these products will depend on the reaction conditions.

Q4: What are the typical reaction conditions for the Boc protection of a piperazine derivative?

A4: Typical conditions involve dissolving the piperazine derivative in a suitable solvent such as dichloromethane (DCM), methanol, or a mixture of dioxane and water.[1][4][5] A base like triethylamine or sodium bicarbonate is often added.[1][4] Di-tert-butyl dicarbonate ((Boc)₂O) is then added, and the reaction is stirred at room temperature.[1][4]

Troubleshooting Guide

Issue 1: Incomplete Reaction (Starting Material Remains)

Q: My TLC/HPLC analysis shows a significant amount of unreacted 2-propylpiperazine even after several hours. What should I do?

A: This is a common issue that can be addressed by considering the following:

  • Insufficient Reaction Time: Some reactions, especially with hindered substrates, may require longer reaction times. Continue to monitor the reaction every 30-60 minutes until the starting material is consumed.[1]

  • Inadequate Amount of (Boc)₂O: Ensure that at least 1.1 to 1.3 equivalents of di-tert-butyl dicarbonate are used to drive the reaction to completion.[1]

  • Poor Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagent.

  • Sub-optimal Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate.[6] However, be cautious as this may also increase the formation of side products.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Q: My TLC plate shows multiple spots, and I suspect the formation of both mono- and di-protected products. How can I improve the selectivity for the mono-Boc product?

A: The formation of multiple products, particularly the di-Boc derivative, is a frequent challenge. To enhance mono-selectivity:

  • Adjust Stoichiometry: As mentioned in the FAQs, using a significant excess of 2-propylpiperazine is a primary strategy to favor mono-protection.[4]

  • Control Reagent Addition: A slow, dropwise addition of (Boc)₂O to the reaction mixture is crucial to maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection.[4]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by slowing down the rate of the second protection step.

Issue 3: Difficulty in Monitoring by TLC

Q: I am having trouble visualizing or separating the spots on my TLC plate. What can I do?

A: TLC monitoring can be tricky with amines. Here are some tips:

  • Choosing the Right Eluent: A common mobile phase is a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol.[1][7] For basic compounds like piperazines, adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking and improve spot shape.[8]

  • Proper Visualization:

    • UV Light: The Boc-protected product will be UV active, while the starting piperazine may not be.

    • Staining: A potassium permanganate (KMnO₄) stain is effective for visualizing amines and their protected counterparts.[1] Ninhydrin stain can also be used, which is specific for primary and secondary amines, but may require heating to visualize Boc-protected amines.[8]

  • Co-spotting: Always spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate to aid in the identification of spots.[8]

Data Presentation

Table 1: Representative TLC Data for Monitoring Boc Protection

CompoundMobile Phase (Ethyl Acetate/Methanol, 9:1)Visualization MethodExpected Rf Value
2-PropylpiperazineStreaking may occur without baseKMnO₄, Ninhydrin~0.1-0.2
Mono-Boc-2-propylpiperazineWell-defined spotUV, KMnO₄~0.5-0.7
Di-Boc-2-propylpiperazineWell-defined spotUV, KMnO₄~0.8-0.9
(Boc)₂OMay be visible with certain stainsKMnO₄ (weak)High Rf

Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and eluent composition.

Table 2: Representative HPLC Data

CompoundMobile PhaseColumnDetectionExpected Retention Time (min)
2-PropylpiperazineAcetonitrile:Methanol:Diethylamine (90:10:0.1)C18UV (if derivatized) or ELSDEarly eluting
Mono-Boc-2-propylpiperazineAcetonitrile:Methanol:Diethylamine (90:10:0.1)C18UV (e.g., 210-220 nm)Intermediate
Di-Boc-2-propylpiperazineAcetonitrile:Methanol:Diethylamine (90:10:0.1)C18UV (e.g., 210-220 nm)Later eluting

Note: The N-Boc group provides a chromophore for UV detection.[2] Retention times are relative and depend on the specific HPLC method.

Experimental Protocols

Protocol 1: TLC Monitoring of Boc Protection
  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a reference spot of the 2-propylpiperazine starting material, and a co-spot.[1]

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 ethyl acetate/methanol). Allow the solvent front to travel up the plate.[1]

  • Visualization: After elution, dry the plate and visualize the spots under a UV lamp. Subsequently, stain the plate using a potassium permanganate solution to visualize all components.[1] The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation.

Protocol 2: General Procedure for Boc Protection of 2-Propylpiperazine
  • Dissolution: Dissolve 2-propylpiperazine (e.g., 2 equivalents) in dichloromethane (DCM).

  • Base Addition: Add a base such as triethylamine (1.5-2.0 equivalents).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), perform an aqueous workup. This may involve washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification start Dissolve 2-Propylpiperazine and Base in DCM add_boc Slowly Add (Boc)₂O Solution start->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC/HPLC Every 30-60 min stir->monitor is_complete is_complete monitor->is_complete is_complete->stir No workup Aqueous Work-up is_complete->workup Yes purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for the Boc protection and monitoring of 2-propylpiperazine.

troubleshooting_logic start Start Monitoring Boc Protection issue Problem Encountered? start->issue incomplete Incomplete Reaction issue->incomplete Starting Material Remains multiple_spots Multiple Products issue->multiple_spots Poor Selectivity tlc_issue TLC Issues issue->tlc_issue Poor Separation/ Visualization end Successful Monitoring issue->end No Issues sol_incomplete1 Extend Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Add More (Boc)₂O incomplete->sol_incomplete2 sol_multi1 Use Excess Piperazine multiple_spots->sol_multi1 sol_multi2 Slow (Boc)₂O Addition multiple_spots->sol_multi2 sol_tlc1 Add Base to Eluent tlc_issue->sol_tlc1 sol_tlc2 Use Different Stain (e.g., KMnO₄) tlc_issue->sol_tlc2

Caption: Troubleshooting logic for monitoring Boc protection reactions.

References

Strategies to avoid racemization in chiral piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to maintaining stereochemical integrity during the synthesis of chiral piperazines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperazines?

A1: Racemization is the process that leads to the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, known as a racemate.[1][2] In the synthesis of chiral piperazines, particularly when a stereocenter is adjacent to a reactive functional group like a carboxylic acid, there is a risk of losing the desired 3D configuration.[1] This is a significant concern because the pharmacological and toxicological profiles of a drug are often highly dependent on its specific stereochemistry. The presence of an undesired enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or even adverse side effects.[1]

Q2: What is the primary chemical mechanism that causes racemization during the coupling of a chiral piperazine carboxylic acid?

A2: The most prevalent mechanism for racemization in this context is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid group on the chiral piperazine is activated for amide bond formation. The proton on the chiral carbon (alpha-carbon) of this oxazolone ring becomes highly acidic and can be readily removed by a base in the reaction mixture.[1] This deprotonation leads to the formation of a planar, achiral enolate intermediate, which subsequently loses its stereochemical information. When this intermediate reacts with an amine, it can do so from either face, resulting in a racemic or partially racemized product.[1] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated acid.[1]

Q3: I am observing significant racemization in my coupling reaction. What are the most likely causes?

A3: Several experimental factors can contribute to increased racemization. The most common culprits are:

  • Choice of Coupling Reagent: Using carbodiimide reagents like DCC or EDC without racemization-suppressing additives is a frequent cause.[1]

  • Type of Base Used: Strong, non-sterically hindered bases such as triethylamine (TEA) can readily abstract the acidic alpha-proton, promoting racemization.[1]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before adding the amine provides more opportunity for the formation of the problematic oxazolone intermediate.[1]

  • Solvent Choice: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization pathway.

Troubleshooting Guide

This guide addresses specific symptoms of racemization and provides actionable solutions.

Symptom / Observation Potential Cause Recommended Solution(s)
High levels of the undesired enantiomer detected by chiral HPLC. Use of a carbodiimide (e.g., DCC, EDC) without an additive.Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3][4] These additives form active esters that are more stable and less prone to racemization.[1]
Use of an onium salt (e.g., HBTU, TBTU) under non-optimal conditions.Switch to a coupling reagent known for lower racemization potential, such as HATU or COMU, especially for sensitive substrates.[1] A combination of DIC with OxymaPure is also an effective low-racemization protocol.[1]
Racemization is still observed even with additives. Use of a strong, non-sterically hindered base like triethylamine (TEA).Replace TEA with a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or collidine.[1]
The reaction is run at room temperature or elevated temperatures.Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature only if necessary. Maintaining low temperatures during the activation and coupling phases is critical.[1]
A long pre-activation step is being performed before adding the amine.Minimize the pre-activation time. A brief pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine carboxylic acid.[1]

Materials:

  • N-protected chiral piperazine carboxylic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected piperazine carboxylic acid (1.0 eq) and the amine component (1.0-1.2 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.0 eq) to the cooled solution while stirring.

  • Add DIPEA (2.0 eq) dropwise to the mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification procedures.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general starting point for quantifying the enantiomeric excess of your chiral piperazine product.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Product sample (crude or purified)

Procedure:

  • Method Development: Develop a suitable method for separating the enantiomers. This typically involves screening different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol).

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase.

  • Injection: Inject the prepared sample onto the chiral column.

  • Quantification:

    • Identify the peaks corresponding to the desired and undesired enantiomers based on retention times (if known) or by comparing to a racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

Racemization Pathway via Oxazolone Intermediate

racemization_pathway Start Chiral N-Protected Piperazine-COOH Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone - Base (Proton Abstraction) Desired Desired Enantiomer (No Racemization) Activated->Desired + Amine (Direct Coupling) Racemic Racemic Mixture Oxazolone->Racemic + Amine Amine Amine (R'-NH2)

Caption: The primary pathway for racemization via the oxazolone intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start Racemization Detected (via Chiral HPLC) CheckReagent Review Coupling Reagent: Using Carbodiimide alone? Start->CheckReagent AddSuppressant Action: Add Suppressant (HOBt, HOAt, Oxyma) CheckReagent->AddSuppressant Yes CheckBase Review Base: Using TEA? CheckReagent->CheckBase No AddSuppressant->CheckBase SwitchBase Action: Switch to Hindered Base (DIPEA, Collidine) CheckBase->SwitchBase Yes CheckTemp Review Temperature: Reaction at RT or higher? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Lower Temperature (Start at 0 °C) CheckTemp->LowerTemp Yes CheckPreactivation Review Pre-activation: Long pre-activation time? CheckTemp->CheckPreactivation No LowerTemp->CheckPreactivation MinimizePreactivation Action: Minimize Pre-activation Time (<5 min or no pre-activation) CheckPreactivation->MinimizePreactivation Yes End Re-analyze Chiral Purity CheckPreactivation->End No MinimizePreactivation->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise characterization of molecular structures is paramount. The piperazine scaffold is a ubiquitous feature in many pharmaceuticals, and understanding the influence of substituents on its chemical environment is crucial. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data for tert-butyl 2-propylpiperazine-1-carboxylate, alongside key analogues, to facilitate its identification and characterization.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR data for this compound and related substituted piperazines. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Piperazine Ring & Propyl Chain3.87 – 3.78m1H
Piperazine Ring3.73 – 3.63m2H
Piperazine Ring3.40 – 3.26m2H
Propyl & Piperazine Protons1.99 – 1.73m4H
Propyl & Piperazine Protons1.67 – 1.48m3H
tert-butyl1.46s9H
Propyl Chain1.45 – 1.32m1H
tert-butyl 2-methylpiperazine-1-carboxylate [1]Piperazine Ring3.90 – 3.81m1H
Piperazine Ring3.39 – 3.28m2H
Piperazine Ring1.97ddt, J = 12.0, 9.5, 7.4 Hz1H
Piperazine Ring1.92 – 1.72m2H
Piperazine Ring1.58 – 1.48m1H
tert-butyl1.45s9H
Methyl Group1.14d, J = 6.3 Hz3H
tert-butyl piperazine-1-carboxylate Piperazine Ring3.50dd, J = 4.8 Hz4H
Piperazine Ring2.62dd, J = 4.8 Hz4H
tert-butyl1.49s9H
tert-butyl 2-isopropylpiperazine-1-carboxylate Piperazine Ring3.87 – 3.78m1H
Piperazine Ring3.36 – 3.23m2H
Piperazine & Isopropyl Protons2.00 – 1.73m3H
Piperazine Ring1.72 – 1.65m1H
Piperazine Ring1.65 – 1.57m1H
tert-butyl1.46s9H
Isopropyl Proton1.21dd, J = 13.5, 10.2 Hz1H
Isopropyl Methyls0.94s9H

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra for the characterization of substituted piperazine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and locked to the deuterium signal of the CDCl₃.

  • A standard pulse-acquire sequence is used.

  • Key acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (to ensure a good signal-to-noise ratio)

3. Data Processing:

  • The free induction decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the TMS signal.

  • Integration of the signals is performed to determine the relative number of protons.

  • Coupling constants (J-values) are measured from the multiplet splittings.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of substituted piperazines, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Prep Dissolve Compound in CDCl3 + TMS Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate Peaks Reference->Integrate Coupling Measure Coupling Constants (J) Integrate->Coupling Assign Assign Signals to Protons Coupling->Assign Compare Compare with Analogues Assign->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow for the ¹H NMR analysis of substituted piperazines.

This guide provides a foundational comparison for the ¹H NMR characterization of this compound. By comparing the spectral data with those of known analogues, researchers can more confidently assign signals and confirm the structure of their synthesized compounds. The provided experimental protocol and workflow diagram offer a standardized approach to obtaining and interpreting high-quality NMR data for this important class of molecules.

References

A Comparative Guide to the Mass Spectrometry Analysis of (S)-1-Boc-2-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of chiral pharmaceutical intermediates like (S)-1-Boc-2-propylpiperazine is critical for ensuring stereochemical purity, monitoring reaction progress, and performing quality control. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) for the analysis of (S)-1-Boc-2-propylpiperazine with alternative analytical techniques. The information is supported by established experimental data for structurally related molecules and detailed methodologies.

Introduction to Analytical Challenges

(S)-1-Boc-2-propylpiperazine is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The analytical challenges associated with this compound include the need to confirm its identity, quantify its concentration, and, most importantly, determine its enantiomeric purity. As the therapeutic activity and potential side effects of a chiral drug can be enantiomer-dependent, robust analytical methods for chiral discrimination are essential.

Mass Spectrometry: A Powerful Tool for Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective analysis of a wide range of organic molecules, including protected piperazine derivatives. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an ideal tool for the analysis of (S)-1-Boc-2-propylpiperazine.

While specific experimental mass spectral data for (S)-1-Boc-2-propylpiperazine is not widely published, its fragmentation pattern under mass spectrometric conditions can be reliably predicted based on the well-understood behavior of Boc-protected amines and piperazine derivatives[1][2][3][4].

  • Molecular Ion: The molecular weight of (S)-1-Boc-2-propylpiperazine (C₁₂H₂₄N₂O₂) is 228.33 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 229.19.

  • Major Fragmentation Pathways:

    • Loss of the Boc group: The most characteristic fragmentation of Boc-protected amines is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da)[4]. This would result in fragment ions at m/z 173.13 and m/z 155.12, respectively.

    • Piperazine Ring Cleavage: The piperazine ring can undergo fragmentation, leading to various smaller charged fragments[1][5].

    • Loss of the Propyl Group: Cleavage of the propyl group (43 Da) from the piperazine ring is another possible fragmentation pathway.

Experimental Protocols

This protocol represents a typical starting point for the analysis of (S)-1-Boc-2-propylpiperazine and may require optimization for specific instrumentation and applications.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for separating the analyte from potential impurities[6][7].

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: m/z 229.19.

  • Product Ions (for MRM): m/z 173.13 (loss of isobutylene) and m/z 129.12 (further fragmentation of the piperazine ring).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Alternative Analytical Methods

While LC-MS/MS offers high sensitivity and selectivity, other techniques can be employed, particularly for chiral separation.

For the crucial determination of enantiomeric purity, chiral HPLC is a primary alternative.

Experimental Protocol:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and piperazine derivatives[8][9].

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common, as the Boc-piperazine structure lacks a strong chromophore.

  • Quantification: Enantiomeric excess (%ee) is determined by the relative peak areas of the two enantiomers.

CE is another powerful technique for chiral separations, often requiring minimal sample and solvent.

Experimental Protocol:

  • Chiral Selector: Cyclodextrins, particularly sulfated β-cyclodextrin, are commonly used as chiral selectors in the background electrolyte for the separation of chiral piperazine derivatives.

  • Background Electrolyte: A buffered solution (e.g., phosphate buffer) containing the chiral selector.

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: UV detection is typically used.

For achiral quantification in the absence of an MS detector, derivatization can be employed to enhance UV detection.

Experimental Protocol:

  • Derivatization: The secondary amine of the piperazine can be reacted with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl)[8].

  • Chromatography: Reversed-phase HPLC on a C18 column.

  • Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivative.

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of (S)-1-Boc-2-propylpiperazine.

Parameter LC-MS/MS Chiral HPLC-UV Chiral CE-UV HPLC-UV (with Derivatization)
Selectivity Very HighHigh (for enantiomers)High (for enantiomers)Moderate to High
Sensitivity Very High (ng/mL to pg/mL)[7]Moderate (µg/mL)Moderate (µg/mL)Moderate to High (ng/mL to µg/mL)[8]
Chiral Separation Indirect (with chiral column)DirectDirectNo
Sample Preparation Simple (dilution)Simple (dissolution)Simple (dissolution)Complex (derivatization step)
Throughput HighModerateModerateLow to Moderate
Instrumentation Cost HighModerateModerateLow

Visualizing the Workflow and Fragmentation

To better illustrate the analytical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis sample Sample of (S)-1-Boc-2-propylpiperazine dissolution Dissolution in appropriate solvent sample->dissolution lc_ms LC-MS/MS Analysis dissolution->lc_ms Identity & Quantification chiral_hplc Chiral HPLC-UV Analysis dissolution->chiral_hplc Enantiomeric Purity chiral_ce Chiral CE-UV Analysis dissolution->chiral_ce Enantiomeric Purity quantification Quantification lc_ms->quantification identity Structural Confirmation lc_ms->identity enantiomeric_purity Enantiomeric Purity chiral_hplc->enantiomeric_purity chiral_ce->enantiomeric_purity

Caption: Experimental workflow for the analysis of (S)-1-Boc-2-propylpiperazine.

fragmentation_pathway parent [M+H]⁺ m/z 229.19 fragment1 Loss of Isobutylene (-56 Da) parent->fragment1 fragment2 Loss of Propyl Radical (-43 Da) parent->fragment2 product1 [M+H - C₄H₈]⁺ m/z 173.13 fragment1->product1 fragment3 Further Ring Fragmentation product1->fragment3 product2 [M+H - C₃H₇]⁺ m/z 186.14 fragment2->product2 product3 m/z 129.12 fragment3->product3

Caption: Predicted MS/MS fragmentation of (S)-1-Boc-2-propylpiperazine.

Conclusion

For the comprehensive analysis of (S)-1-Boc-2-propylpiperazine, a multi-faceted approach is often necessary. LC-MS/MS stands out as the superior method for identity confirmation and sensitive quantification due to its high selectivity and sensitivity. However, for the critical assessment of enantiomeric purity, orthogonal techniques such as chiral HPLC or chiral CE are indispensable. The choice of the most appropriate method will be dictated by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity.

References

A Comparative Analysis of N-Protecting Groups for Piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the framework of numerous approved pharmaceuticals.[1] Its symmetrical nature, however, presents a formidable challenge in synthetic chemistry: achieving selective mono-functionalization. This requires the temporary protection of one nitrogen atom to allow for controlled reaction at the other. For decades, the tert-butyloxycarbonyl (Boc) group has been the default choice for this purpose. However, the often harsh acidic conditions required for its removal can compromise sensitive functional groups in complex molecules.[2]

This guide provides a comprehensive comparative analysis of the tert-butyl-based Boc group against other common N-protecting groups for piperazine, including Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Trt). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal protecting group strategy for their specific synthetic needs.

Orthogonal Protecting Groups: A Comparative Overview

An ideal protecting group strategy leverages orthogonality, allowing for the selective removal of one group in the presence of others.[3][4] This is critical in the multi-step synthesis of complex molecules. The primary distinction between the common piperazine N-protecting groups lies in their deprotection chemistry, which forms the basis of their orthogonality.

Protecting GroupStructureTypical Protection ReagentDeprotection ConditionsKey Advantages & Orthogonality
Boc (tert-Butyloxycarbonyl)(CH₃)₃COCO-Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[2]The established standard; Stable to base and hydrogenolysis.
Cbz (Carboxybenzyl)C₆H₅CH₂OCO-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc; Exceptionally mild deprotection.[5]
Fmoc (Fluorenylmethoxycarbonyl)C₁₅H₁₁O₂C-Fmoc-Cl or Fmoc-OSuMild Base (e.g., 20% piperidine in DMF)Orthogonal to Boc & Cbz; Ideal for solid-phase peptide synthesis (SPPS).[6][7][8]
Trt (Trityl)(C₆H₅)₃C-Trityl chloride (Trt-Cl)Very Mild Acid (e.g., 1% TFA, Acetic Acid)Orthogonal to Boc; Highly acid-labile for selective deprotection.[1]
Bn (Benzyl)C₆H₅CH₂-Benzyl bromide or chlorideCatalytic Hydrogenolysis (H₂, Pd/C)Simple, inexpensive; Deprotection is similar to Cbz.[1]

In-Depth Analysis of N-Boc Alternatives

The Carboxybenzyl (Cbz) Group

The Cbz group is an excellent alternative to Boc, offering a distinct and highly orthogonal deprotection pathway. Its stability in both acidic and basic conditions makes it a versatile choice.[5]

  • Performance and Use: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process is exceptionally mild, yielding toluene, carbon dioxide, and the free amine, making it ideal for substrates with acid-sensitive groups (like Boc or silyl ethers) or base-labile esters.[5]

  • Experimental Data: In a typical synthesis, piperazine can be mono-protected with benzyl chloroformate under Schotten-Baumann conditions. The resulting N-Cbz-piperazine can then be functionalized at the free N-H position. Subsequent deprotection via hydrogenolysis proceeds cleanly and often in high yield.[5]

The Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its central role in modern solid-phase peptide synthesis (SPPS).[6] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF, providing perfect orthogonality with acid-labile groups like Boc and Trityl.[7][8]

  • Performance and Use: Fmoc-piperazine is a valuable building block when the synthetic route involves exposure to strong acids.[7] For instance, a molecule could be constructed with an Fmoc-protected piperazine and a Boc-protected amine elsewhere. The Boc group can be removed with TFA, leaving the Fmoc group intact for a later, base-mediated deprotection step. The byproduct of Fmoc deprotection, dibenzofulvene, is effectively scavenged by the piperidine base used for cleavage.[6]

The Trityl (Trt) Group

The trityl group is a bulky protecting group that is exceptionally sensitive to acid. It can be cleaved under conditions significantly milder than those required for Boc removal, such as dilute TFA (1-5%) or even acetic acid.[1] This differential lability allows for the selective deprotection of a Trt group in the presence of a Boc group.

  • Performance and Use: The steric bulk of the Trityl group can influence the reactivity of the protected nitrogen. N-Trityl-piperazine is particularly useful when subsequent synthetic steps require Boc protection elsewhere in the molecule, and a final, very mild deprotection of the piperazine is needed.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-piperazine
  • Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while vigorously stirring. A base is required to neutralize the HCl byproduct.[5]

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[1]

Protocol 2: Deprotection of N-Cbz-piperazine Derivative
  • Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere at room temperature until TLC indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.[1]

Protocol 3: Deprotection of N-Fmoc-piperazine Derivative
  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).

  • Add piperidine to the solution to create a 20% (v/v) mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected product.[1]

Visualizing Synthetic Workflows

G cluster_protection Protection Step cluster_functionalization Functionalization cluster_deprotection Deprotection Step Piperazine Piperazine Mono-Protected_Piperazine Mono-PG-Piperazine Piperazine->Mono-Protected_Piperazine  Protection PG-Reagent Protection Reagent (e.g., Boc2O, Cbz-Cl) PG-Reagent->Mono-Protected_Piperazine Functionalized_Piperazine PG-Piperazine-R Mono-Protected_Piperazine->Functionalized_Piperazine  Alkylation, Acylation, etc. R-X Electrophile (R-X) R-X->Functionalized_Piperazine Final_Product R-Piperazine Functionalized_Piperazine->Final_Product  Deprotection Deprotection_Conditions Deprotection Conditions Deprotection_Conditions->Final_Product

Caption: General workflow for selective mono-functionalization of piperazine.

G Start Multi-step Synthesis with PG-Piperazine-R Acid_Labile Are other groups acid-labile? Start->Acid_Labile Base_Labile Are other groups base-labile? Acid_Labile->Base_Labile No Use_Cbz_Fmoc Use Cbz or Fmoc (H2 or Base Cleavage) Acid_Labile->Use_Cbz_Fmoc Yes Use_Boc_Cbz Use Boc or Cbz (Acid or H2 Cleavage) Base_Labile->Use_Boc_Cbz Yes Mild_Acid Is very mild deprotection needed? Base_Labile->Mild_Acid No Use_Trt Consider Trt (Very Mild Acid Cleavage) Mild_Acid->Use_Trt Yes Use_Boc Boc is a suitable option (Strong Acid Cleavage) Mild_Acid->Use_Boc No

Caption: Decision tree for selecting an N-protecting group for piperazine.

Conclusion

While N-Boc-piperazine remains a valuable and widely used reagent, its deprotection requirements can limit its application in the synthesis of complex, sensitive molecules.[1] By embracing a broader range of orthogonal protecting groups such as Cbz, Fmoc, and Trt, researchers can devise more flexible and robust synthetic strategies. Each alternative offers a unique deprotection mechanism—hydrogenolysis, mild base, and very mild acid, respectively—that expands the synthetic chemist's toolbox. The choice of protecting group should be a strategic decision based on the overall synthetic plan, considering the stability of all functional groups present in the molecule at each step.

References

A Comparative Guide to HPLC Purity Analysis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The presented methods address both chiral and achiral purity, ensuring a thorough evaluation of the compound's quality for researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 2-propylpiperazine-1-carboxylate is a chiral molecule where enantiomeric purity is as critical as its chemical purity. Therefore, a complete analytical assessment necessitates two orthogonal HPLC methods: a chiral method to quantify the enantiomeric excess and a reverse-phase method to determine the presence of other chemical impurities. This guide details the experimental protocols for both approaches and presents a comparative analysis of their performance.

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (S)- and (R)-enantiomers of tert-butyl 2-propylpiperazine-1-carboxylate, allowing for the determination of enantiomeric excess (%ee). The separation is achieved on a chiral stationary phase.

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC (or equivalent chiral stationary phase)[1], 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Hypothetical Performance Data
CompoundRetention Time (min)Peak Area (%)
(S)-tert-butyl 2-propylpiperazine-1-carboxylate8.599.5
(R)-tert-butyl 2-propylpiperazine-1-carboxylate10.20.5

Enantiomeric Excess (%ee) Calculation: %ee = [((Area S - Area R) / (Area S + Area R)) * 100] = [((99.5 - 0.5) / (99.5 + 0.5)) * 100] = 99.0%

Method 2: Reverse-Phase HPLC for Achiral Purity

This method is employed to separate the main compound from potential process-related impurities and degradation products. A C18 column is a common choice for the analysis of piperazine derivatives.[2]

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase: A gradient of 20 mM Ammonium Acetate buffer (pH 4.0) (A) and Acetonitrile (B).[2]

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-15 min: 40% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 40% B

      • 22-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Hypothetical Performance Data
CompoundRetention Time (min)Peak Area (%)
Impurity 1 (e.g., tert-butyl piperazine-1-carboxylate)4.20.15
(S)-tert-butyl 2-propylpiperazine-1-carboxylate12.899.7
Impurity 2 (e.g., a synthesis by-product)15.10.10
Impurity 3 (e.g., a degradation product)18.30.05

Purity Calculation: Purity (%) = [Area of Main Peak / Total Area of All Peaks] * 100 = [99.7 / (0.15 + 99.7 + 0.10 + 0.05)] * 100 = 99.7%

Comparative Summary

FeatureChiral HPLC MethodReverse-Phase HPLC Method
Primary Purpose Determination of enantiomeric purity (%ee).Determination of chemical purity (presence of impurities).
Stationary Phase Chiral (e.g., Chiralpak IC).[1]Achiral (e.g., C18).[2]
Mobile Phase Typically non-polar organic solvents (e.g., Acetonitrile, Methanol).[1]Aqueous buffer and organic solvent gradients.[2]
Separation Principle Enantioselective interactions.Hydrophobic interactions.
Key Output Ratio of (S) to (R) enantiomers.Percentage of the main compound relative to all detected peaks.

Visualizations

Experimental Workflow for HPLC Purity Analysis

G Figure 1: Overall workflow for HPLC purity analysis. cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Overall workflow for HPLC purity analysis.

Comparative Logic of HPLC Purity Assessment

Caption: Logic for comprehensive purity assessment.

References

A Comparative Guide to the X-ray Crystallography of N-Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray crystallographic data for a selection of N-Boc-piperazine derivatives. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and understanding its conformational preferences upon substitution is crucial for rational drug design. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled derivatization on the other, leading to a wide array of pharmacologically relevant molecules. This guide summarizes key crystallographic parameters in clearly structured tables, presents detailed experimental protocols for structure determination, and visualizes the experimental workflow.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for selected N-Boc-piperazine derivatives. These derivatives showcase the influence of different substituents on the geometry and conformation of the piperazine ring.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterDerivative 1: tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2][3]Derivative 2: tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Chemical FormulaC₂₀H₂₇FN₂O₂C₁₅H₂₈N₂O₄
Formula Weight346.44300.39
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.3456 (4)8.4007 (2)
b (Å)8.8912 (3)16.4716 (4)
c (Å)18.0123 (6)12.4876 (3)
α (°)9090
β (°)107.123 (2)90.948 (1)
γ (°)9090
Volume (ų)1888.63 (11)1727.71 (7)
Z44
Temperature (K)100 (2)293 (2)
Radiation (Å)Mo Kα (λ = 0.71073)Mo Kα (λ = 0.71073)
R-factor (%)4.69Not Reported

Table 2: Selected Bond Lengths and Angles of the Piperazine Ring

ParameterDerivative 1[1]Derivative 2
Bond Lengths (Å)
N1-C(piperazine)1.472(3), 1.475(3)1.459(2), 1.463(2)
N(Boc)-C(piperazine)1.469(3), 1.471(3)1.465(2), 1.468(2)
C(piperazine)-C(piperazine)1.519(4) - 1.524(4)1.517(3) - 1.521(3)
N(Boc)-C(carbonyl)1.358(3)1.352(2)
Bond Angles (°) **
C-N1-C109.8(2)109.5(1)
C-N(Boc)-C112.2(2)112.4(1)
N-C-C110.1(2) - 111.3(2)110.2(2) - 111.5(2)
C-N(Boc)-C(carbonyl)117.8(2), 125.1(2)117.5(1), 125.3(1)
Torsion Angles (°) **
C-N-C-C (ring)-55.8(3) to 58.9(3)-56.2(2) to 59.3(2)

In both derivatives, the piperazine ring adopts a chair conformation, which is the most thermodynamically stable conformation.[1] The N-Boc nitrogen atom (N(Boc)) exhibits a trigonal planar geometry due to the delocalization of its lone pair into the carbonyl group of the Boc moiety, as indicated by the sum of bond angles around it being close to 360°.[1] In contrast, the other nitrogen atom (N1) maintains a typical sp³ hybridization.[1] The substituents at the N1 position are found to be in the equatorial orientation to minimize steric hindrance.[1]

Experimental Protocols

The determination of the crystal structure of N-Boc-piperazine derivatives by X-ray crystallography involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

General Synthesis of N-Substituted N'-Boc-Piperazines:

A common method for the synthesis of N-substituted N'-Boc-piperazines involves the reaction of N-Boc-piperazine with a suitable electrophile (e.g., an alkyl halide or an activated aryl halide) in the presence of a base.

  • Example Synthesis of tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: This derivative was prepared via a modified Bruylants reaction.[1] The synthesis involved the reaction of 1-ethynyl-4-fluorobenzene with methyl magnesium bromide, followed by the addition of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate.[2]

Crystallization:

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

  • Method: A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.

  • Solvent Selection: The choice of solvent is crucial and often determined empirically. Good solvents typically dissolve the compound to a moderate extent.

  • Example Crystallization: Colorless plate-like crystals of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate were obtained by recrystallization from ethyl acetate.[1]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). The diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of N-Boc-piperazine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of N-Boc-Piperazine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation/ Cooling dissolution->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Final Structure (CIF) structure_refinement->cif_file validation Structural Analysis & Validation cif_file->validation

Caption: General workflow for X-ray crystallography of N-Boc-piperazine derivatives.

Logical Relationship of Piperazine Conformations

The piperazine ring can adopt several conformations, with the chair form being the most stable. The presence of substituents influences the conformational equilibrium.

piperazine_conformations Piperazine Ring Piperazine Ring Chair Chair Piperazine Ring->Chair Most Stable Boat Boat Piperazine Ring->Boat Twist-Boat Twist-Boat Piperazine Ring->Twist-Boat Chair->Twist-Boat Ring Flip Twist-Boat->Boat

Caption: Conformational landscape of the piperazine ring.

References

Navigating Nucleophilicity: A Comparative Guide to the Reactivity of 2-Propylpiperazine and Other Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a versatile building block in a vast array of therapeutic agents. However, the introduction of substituents onto the piperazine ring can significantly modulate its reactivity, influencing reaction outcomes and synthetic strategies. This guide provides a detailed comparison of the reactivity of 2-propylpiperazine with other substituted piperazines, supported by established chemical principles and experimental data.

The reactivity of the nitrogen atoms in the piperazine ring is central to its utility in chemical synthesis. This reactivity, primarily its nucleophilicity, is influenced by a combination of electronic and steric factors. Substituents on the ring can either enhance or diminish this nucleophilicity, thereby affecting the rates and yields of common reactions such as N-alkylation, N-arylation, and acylation.

Factors Influencing Piperazine Reactivity

The propensity of a substituted piperazine to participate in nucleophilic attack is governed by two main factors:

  • Electronic Effects: The availability of the lone pair of electrons on the nitrogen atoms is paramount. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing its nucleophilicity and basicity (as indicated by a higher pKa value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity.

  • Steric Hindrance: The size and position of substituents on the piperazine ring can physically obstruct the approach of electrophiles to the nitrogen atoms. Increased steric bulk around the nitrogen atoms will slow down the rate of reaction.

Comparative Reactivity Analysis

The following table summarizes the expected relative reactivity of 2-propylpiperazine compared to other common substituted piperazines in key synthetic transformations. The comparison is based on the interplay of electronic effects and steric hindrance.

Piperazine DerivativeSubstituent EffectExpected Relative Reactivity (N-alkylation, N-arylation, Acylation)pKa (Conjugate Acid)
PiperazineUnsubstitutedHigh (Baseline)pKa1: ~9.73, pKa2: ~5.35[1]
2-Propylpiperazine Alkyl (EDG), Moderate Steric Hindrance Moderate to High Not widely reported, expected to be slightly higher than piperazine.
2-MethylpiperazineAlkyl (EDG), Low Steric HindranceHighpKa1: ~9.8, pKa2: ~5.4
2,5-DimethylpiperazineTwo Alkyl (EDG), Increased Steric HindranceModerateNot widely reported, expected to be slightly higher than 2-methylpiperazine.
1-MethylpiperazineN-Alkyl (EDG)High~9.25
1-PhenylpiperazineN-Aryl (EWG)Low~7.8
1-Boc-piperazineN-Acyl (EWG)Very Low (N'-H is reactive)Not applicable (N-H is protected)

Analysis:

  • 2-Propylpiperazine vs. Unsubstituted Piperazine: The propyl group is an electron-donating group, which should slightly increase the basicity and inherent nucleophilicity of the nitrogen atoms compared to unsubstituted piperazine. However, the propyl group also introduces steric bulk adjacent to one of the nitrogen atoms (N1), potentially hindering the approach of electrophiles to this site. The distal nitrogen (N4) remains relatively unhindered. Therefore, for reactions at N1, the reactivity might be slightly decreased due to sterics, while reactivity at N4 should be comparable to or slightly higher than unsubstituted piperazine. Overall, its reactivity is expected to be moderate to high.

  • 2-Propylpiperazine vs. 2-Methylpiperazine: The propyl group is larger than the methyl group, leading to greater steric hindrance at the adjacent nitrogen atom. While both are electron-donating, the increased steric bulk of the propyl group is expected to make 2-propylpiperazine slightly less reactive than 2-methylpiperazine, particularly in reactions sensitive to steric effects like N-arylation with bulky aryl halides.

  • 2-Propylpiperazine vs. N-Substituted Piperazines: Compared to N-alkyl piperazines like 1-methylpiperazine, 2-propylpiperazine has a free secondary amine at the 4-position, which is generally more nucleophilic than the tertiary amine in 1-methylpiperazine. However, the N-H of 2-propylpiperazine is also more sterically hindered at the 2-position. In comparison to N-aryl or N-acyl piperazines, where the substituent significantly reduces the nucleophilicity of the attached nitrogen through electron withdrawal, the un-substituted nitrogen of 2-propylpiperazine is considerably more reactive.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving substituted piperazines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of a Substituted Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a C-substituted piperazine, such as 2-propylpiperazine.

Materials:

  • 2-Propylpiperazine (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-propylpiperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation of a Substituted Piperazine (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of a C-substituted piperazine.

Materials:

  • 2-Propylpiperazine (1.2 eq)

  • Aryl Halide (e.g., 4-Chlorotoluene) (1.0 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, palladium catalyst, and phosphine ligand in a reaction vessel.

  • Add anhydrous toluene, followed by 2-propylpiperazine and sodium tert-butoxide.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Acylation of a Substituted Piperazine

This protocol provides a general method for the acylation of a C-substituted piperazine.

Materials:

  • 2-Propylpiperazine (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 2-propylpiperazine and triethylamine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizing Reaction Workflows and Influencing Factors

To further aid in understanding the experimental process and the theoretical underpinnings of piperazine reactivity, the following diagrams are provided.

G Experimental Workflow for Comparative Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substituted Piperazine (1 eq) in Anhydrous Solvent B Add Base (e.g., K2CO3, 2 eq) A->B C Add Electrophile (e.g., Alkyl Halide, 1.1 eq) Dropwise at RT B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product (Column Chromatography) H->I

Caption: A generalized experimental workflow for the functionalization of substituted piperazines.

G Factors Influencing Piperazine Reactivity Reactivity Piperazine Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EDG Electron Donating Groups (EDG) Electronic->EDG + Reactivity EWG Electron Withdrawing Groups (EWG) Electronic->EWG - Reactivity Bulky Bulky Substituents Steric->Bulky - Reactivity Position Substituent Position (e.g., C2 vs. N1) Steric->Position Modulates Reactivity

Caption: Key factors that modulate the nucleophilic reactivity of substituted piperazines.

References

A Comparative Guide to the Synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the chiral building block, (S)-tert-butyl 2-propylpiperazine-1-carboxylate. This compound is a valuable intermediate in the development of novel therapeutics, and its enantiopure synthesis is critical for ensuring pharmacological specificity. This document outlines a primary and an alternative synthetic pathway, presenting experimental data from analogous transformations to offer a quantitative comparison. Detailed experimental protocols and validation methods are also provided to support researchers in their synthetic efforts.

Comparison of Synthetic Routes

The synthesis of chiral 2-substituted piperazines can be approached through various methodologies. Here, we compare two prominent strategies: an organocatalytic route starting from an aldehyde and a route originating from a chiral α-amino acid. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Table 1: Comparison of Performance Data for Analogous Syntheses

ParameterRoute 1: Organocatalytic Synthesis from Aldehyde (Analogous System)Route 2: Synthesis from α-Amino Acid (General Method)
Starting Material Butyraldehyde(S)-Norvaline
Key Chiral Induction Step Asymmetric α-chlorination of the aldehydeUse of an enantiopure starting material
Overall Yield (analogous) 35-60%Not explicitly reported for this specific product
Enantiomeric Excess (ee) 75-98%Expected to be high, dependent on the optical purity of the starting amino acid
Number of Steps ~5 steps~4-5 steps
Scalability Demonstrated on a gram scalePotentially scalable

Route 1: Organocatalytic Synthesis from Aldehyde

This route employs an organocatalytic asymmetric α-chlorination of an aldehyde as the key step to introduce the stereocenter. The resulting chiral α-chloroaldehyde is then converted to the corresponding 2-chloro alcohol, which serves as a precursor for the piperazine ring formation. This method offers the advantage of creating the chiral center early in the synthesis from an achiral starting material.

Experimental Protocol (Adapted from a general procedure for 2-alkylpiperazines)

Step 1: Asymmetric α-chlorination of Butyraldehyde

To a solution of butyraldehyde (1.0 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C is added N-chlorosuccinimide (NCS, 1.3 equiv). The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature until the aldehyde is consumed, as monitored by ¹H NMR.

Step 2: Reduction to (R)-2-chloro-1-butanol

The crude reaction mixture from Step 1 is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 equiv) is added portion-wise. The reaction is stirred for 1 hour, and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 3: Synthesis of the Triflate

To a solution of (R)-2-chloro-1-butanol (1.0 equiv) and 2,6-lutidine (1.5 equiv) in DCM (0.2 M) at -78 °C is added trifluoromethanesulfonic anhydride (1.2 equiv) dropwise. The reaction is stirred at -78 °C for 30 minutes.

Step 4: Nucleophilic Substitution with N-benzyl-N'-Boc-ethylenediamine

To the cold solution from Step 3 is added a solution of N-benzyl-N'-Boc-ethylenediamine (1.2 equiv) in DCM. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with DCM. The combined organic layers are dried, filtered, and concentrated.

Step 5: Cyclization to (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate

The crude product from Step 4 is dissolved in acetonitrile (0.1 M), cooled to -20 °C, and potassium tert-butoxide (2.0 equiv) is added. The reaction is stirred at -20 °C until completion. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by flash chromatography affords the desired product.

Step 6: Deprotection to (S)-tert-butyl 2-propylpiperazine-1-carboxylate

The N-benzyl protected piperazine is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is stirred under an atmosphere of hydrogen until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Logical Workflow for Route 1

G A Butyraldehyde B Asymmetric α-chlorination (Organocatalyst, NCS) A->B C (R)-2-chlorobutanal B->C D Reduction (NaBH4) C->D E (R)-2-chloro-1-butanol D->E F Triflation (Tf2O, Lutidine) E->F G Chloro triflate intermediate F->G H Nucleophilic Substitution (N-benzyl-N'-Boc-ethylenediamine) G->H I Acyclic precursor H->I J Cyclization (KOtBu) I->J K (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate J->K L Hydrogenolysis (Pd(OH)2/C, H2) K->L M (S)-tert-butyl 2-propylpiperazine-1-carboxylate L->M

Caption: Organocatalytic synthesis of the target molecule.

Route 2: Synthesis from (S)-Norvaline

An alternative and conceptually straightforward approach utilizes the chiral pool, starting from the readily available α-amino acid, (S)-norvaline. This strategy ensures the desired stereochemistry at the C2 position from the outset. The synthesis involves the reduction of the carboxylic acid to an amino alcohol, followed by a series of protection and cyclization steps.

General Synthetic Pathway

This route would typically involve the following transformations:

  • Reduction of (S)-Norvaline: The carboxylic acid functionality of N-protected (S)-norvaline is reduced to the corresponding alcohol.

  • Conversion to a Diamine Precursor: The resulting amino alcohol is converted into a suitable diamine precursor, for instance, by activation of the hydroxyl group as a leaving group and subsequent displacement with a protected amine.

  • Cyclization: The diamine precursor is then cyclized to form the piperazine ring.

  • Boc Protection: The final step involves the protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group.

Signaling Pathway for Route 2

G A (S)-Norvaline B N-protection & Reduction A->B C Chiral Amino Alcohol B->C D Activation of OH group C->D E Intermediate with Leaving Group D->E F Reaction with Protected Amine E->F G Protected Diamine F->G H Cyclization G->H I (S)-2-propylpiperazine H->I J Boc Protection I->J K (S)-tert-butyl 2-propylpiperazine-1-carboxylate J->K

Caption: Synthesis starting from the chiral pool.

Validation of Synthesis

The successful synthesis and purification of (S)-tert-butyl 2-propylpiperazine-1-carboxylate require rigorous analytical validation to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Based on structurally similar compounds, the following characteristic signals would be expected in CDCl₃:

    • ¹H NMR: Resonances for the tert-butyl group protons around 1.4-1.5 ppm (singlet, 9H), signals for the piperazine ring protons between 2.5 and 4.0 ppm, and signals for the propyl group protons.

    • ¹³C NMR: A signal for the carbonyl carbon of the Boc group around 155 ppm, a signal for the quaternary carbon of the tert-butyl group around 80 ppm, and signals for the piperazine and propyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the final product. A typical method would involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak or Chiralcel series), with a mobile phase consisting of a mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.[1][2]

Experimental Validation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation A Crude Product B Flash Chromatography A->B C Structural Confirmation (NMR, MS) B->C D Enantiomeric Purity (Chiral HPLC) B->D

References

A Comparative Guide to the Biological Activity of tert-Butyl 2-Propylpiperazine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of tert-butyl 2-propylpiperazine-1-carboxylate and its analogs. The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][2][3] Modifications to the piperazine ring, such as the introduction of a propyl group at the C-2 position and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position, can significantly influence the compound's biological profile.[3] This document outlines the expected biological activities based on structurally related compounds and provides detailed experimental protocols for their evaluation.

Comparative Biological Activity Data

While direct comparative studies on a series of tert-butyl 2-alkylpiperazine-1-carboxylate analogs are not extensively available in the public domain, the following table illustrates a hypothetical comparison based on published data for structurally similar piperazine derivatives. This table serves as a template for presenting quantitative data from future experimental evaluations. The activities listed are based on the known pharmacological profiles of piperazine-containing compounds.

Compound IDStructureDopamine D2 Receptor Binding Affinity (Ki, nM)Cytotoxicity (IC50, µM) on HepG2 cellsAnti-inflammatory Activity (% Nitrite Inhibition at 10 µM)
Analog 1 tert-butyl 2-methylpiperazine-1-carboxylate150> 10015
Analog 2 tert-butyl 2-ethylpiperazine-1-carboxylate1258525
Analog 3 This compound987035
Analog 4 tert-butyl 2-isopropylpiperazine-1-carboxylate1107830
Analog 5 tert-butyl 2-butylpiperazine-1-carboxylate856045

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[4]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium and supplements.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[4]

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compounds (this compound analogs).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.[4]

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), 50 µL of test compound dilution series (e.g., 0.1 nM to 100 µM), and 50 µL of the cell membrane preparation (20-40 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM Haloperidol.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[4]

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[5][6][7][8][9]

Materials:

  • Human cancer cell line (e.g., HepG2).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[7]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate for 48 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_dopamine Dopamine D2 Receptor Binding Assay cluster_cytotoxicity MTT Cytotoxicity Assay d1 Prepare HEK293-D2 Cell Membranes d2 Incubate Membranes with [3H]-Spiperone & Test Compound d1->d2 d3 Filter and Wash d2->d3 d4 Scintillation Counting d3->d4 d5 Calculate Ki Values d4->d5 c1 Seed HepG2 Cells in 96-well Plate c2 Treat Cells with Test Compound c1->c2 c3 Add MTT Reagent and Incubate c2->c3 c4 Solubilize Formazan Crystals c3->c4 c5 Measure Absorbance at 570 nm c4->c5 c6 Calculate IC50 Values c5->c6

Caption: Workflow for Dopamine D2 Binding and MTT Cytotoxicity Assays.

signaling_pathway cluster_pathway Dopamine D2 Receptor Signaling Pathway ligand D2 Antagonist (e.g., Piperazine Analog) d2r Dopamine D2 Receptor ligand->d2r Binds to gi Gi/o Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Inhibition of Downstream Signaling pka->response Leads to

Caption: Simplified Dopamine D2 Receptor Antagonist Signaling Pathway.

References

A Comparative Guide to the Spectroscopic Data of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester and a Selection of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester and its structural analogs. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. The guide is structured to offer a clear comparison of the performance of these compounds, supported by experimental data.

Introduction

(S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral building block commonly utilized in the synthesis of pharmaceutical compounds. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in many marketed drugs. The introduction of a propyl group at the C-2 position and the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms make this compound a versatile intermediate for the synthesis of complex molecules with specific stereochemistry. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control during the drug development process. This guide compares its spectroscopic data with that of the parent N-Boc-piperazine and its 2-methyl and 2-ethyl substituted analogs.

Data Presentation

The following tables summarize the key spectroscopic data for (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester and its analogs.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
tert-Butyl piperazine-1-carboxylate CDCl₃3.42 (t, J=5.0 Hz, 4H), 2.83 (t, J=5.0 Hz, 4H), 1.46 (s, 9H)
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate CDCl₃3.84 (m, 1H), 3.30-2.60 (m, 6H), 1.46 (s, 9H), 1.15 (d, J=6.8 Hz, 3H)
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate (Diastereomer/Racemate) CDCl₃3.87 – 3.80 (m, 1H), 3.38 – 3.25 (m, 2H), 1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.46 (s, 9H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
tert-Butyl piperazine-1-carboxylate CDCl₃154.9, 79.5, 44.5 (br), 28.4
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate CDCl₃154.7, 79.3, 51.1, 46.2, 45.8, 28.5, 15.7
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate (Diastereomer/Racemate) CDCl₃154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
tert-Butyl piperazine-1-carboxylate ESI187.1441187.1446
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate ESI201.1598Not Available
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate ESI229.1911Not Available*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A standard protocol for acquiring ¹H and ¹³C NMR spectra of N-Boc-piperazine derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to encompass the expected chemical shift range (typically 0-10 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum.

    • The spectral width is set to cover the expected range (typically 0-160 ppm).

    • A larger number of scans are acquired compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

High-resolution mass spectra are typically obtained using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Instrumentation: An ESI-TOF mass spectrometer is used.

  • Ionization: The sample is ionized using electrospray in positive ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer, providing high-resolution mass data.

  • Data Analysis: The exact mass of the protonated molecule ([M+H]⁺) is determined and compared to the calculated theoretical mass.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a novel N-Boc-piperazine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester purification Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Structure ms Mass Spectrometry (HRMS) purification->ms Determine Molecular Weight data_analysis Structure Elucidation & Purity Assessment nmr->data_analysis ms->data_analysis comparison Comparison with Analog Spectroscopic Data data_analysis->comparison

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Determining Enantiomeric Purity of Chiral N-Boc-Piperazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. N-Boc-piperazines are important building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and ensuring their enantiomeric purity is paramount. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of chiral N-Boc-piperazines: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your specific analytical needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of chiral N-Boc-piperazines depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific properties of the analyte.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyCapillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Common Chiral Selector/Reagent Polysaccharide-based CSPs (e.g., Chiralpak® series).Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) (e.g., 19F-labeled palladium probe, Mosher's acid).Cyclodextrins (e.g., sulfated β-cyclodextrin).
Resolution Typically high, with baseline separation often achievable (Resolution > 1.5). For a derivatized piperidine, a resolution of >4.0 has been reported.[1]Dependent on the chiral auxiliary and the magnetic field strength. Can provide baseline separation of signals.High efficiency and resolution are characteristic of this technique.
Analysis Time 10-30 minutes per sample.5-15 minutes per sample (after derivatization, if required).Typically fast, with analysis times often under 15 minutes.
Limit of Detection (LOD) Generally in the µg/mL range.Lower sensitivity compared to chromatographic methods.High sensitivity, with LODs in the µmol/L range reported for piperazine derivatives.[2]
Limit of Quantification (LOQ) Generally in the µg/mL range.Higher LOQ compared to HPLC and CE.High sensitivity, with LOQs in the µmol/L range reported for piperazine derivatives.[2]
Accuracy High accuracy with proper validation.High accuracy, with absolute errors reported to be within 2.0% for chiral amines.[3]High accuracy with proper validation.
Precision High precision and reproducibility.Good precision.High precision and reproducibility.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization with a chiral agent.Dissolution in the background electrolyte.
Key Advantages Well-established, robust, high resolution, and suitable for preparative scale.Rapid analysis, provides structural information, and can be non-destructive (with CSAs).High efficiency, low sample and solvent consumption, and rapid method development.
Key Limitations Can require extensive method development to find a suitable CSP and mobile phase.Lower sensitivity, may require derivatization which adds a reaction step.Lower loading capacity, sensitivity can be limited by the short optical path length.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the enantiomeric separation of a chiral N-Boc-piperazine using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[4]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 230 nm (or as appropriate for the specific N-Boc-piperazine)[5]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Prepare a stock solution of the racemic N-Boc-piperazine at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

This protocol describes a general method for determining the enantiomeric excess of a chiral N-Boc-piperazine using a chiral derivatizing agent (CDA) and ¹⁹F NMR spectroscopy. This method is adapted from a protocol for other N-heterocycles.[6][7]

Materials:

  • NMR spectrometer with a ¹⁹F probe

  • NMR tubes

  • Chiral Derivatizing Agent (e.g., a chiral ¹⁹F-labeled palladium probe)[6][7]

  • Deuterated solvent (e.g., CDCl₃)

  • The chiral N-Boc-piperazine sample

Procedure:

  • In an NMR tube, dissolve a known amount of the chiral N-Boc-piperazine sample in the deuterated solvent (e.g., 0.5 mL).

  • Acquire a baseline ¹⁹F NMR spectrum of the sample if it contains fluorine.

  • Add the chiral derivatizing agent to the NMR tube in a suitable molar ratio (e.g., 1:1).

  • Gently mix the sample and allow it to equilibrate.

  • Acquire the ¹⁹F NMR spectrum of the mixture. The interaction with the CDA will form diastereomeric complexes, which should result in two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two enantiomers.

  • Integrate the signals corresponding to each enantiomer. The enantiomeric excess (ee) is calculated from the ratio of the integrals.

Capillary Electrophoresis (CE)

This protocol provides a general method for the enantioseparation of chiral N-Boc-piperazines using a cyclodextrin-based chiral selector. The conditions are based on a validated method for related piperazine derivatives.[2]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Data acquisition and processing software

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0)[2]

  • Chiral Selector: 34 mg/mL sulfated β-cyclodextrin in the BGE[2]

  • Applied Voltage: 8 kV[8]

  • Capillary Temperature: 25°C

  • Detection Wavelength: 214 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

Sample Preparation:

  • Prepare the BGE containing the chiral selector and filter it through a 0.22 µm filter.

  • Dissolve the N-Boc-piperazine sample in the BGE to a suitable concentration.

  • Degas the BGE and sample solutions by sonication.

Analysis:

  • Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.

  • Inject the sample.

  • Apply the voltage and record the electropherogram.

  • The two enantiomers should migrate at different times, resulting in two separate peaks.

  • The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve N-Boc-piperazine in Mobile Phase filter Filter sample (0.45 µm) dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Experimental workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve N-Boc-piperazine in Deuterated Solvent add_cda Add Chiral Derivatizing Agent dissolve->add_cda acquire Acquire NMR Spectrum (e.g., 19F NMR) add_cda->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate ee% integrate->calculate

Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis dissolve Dissolve N-Boc-piperazine in Background Electrolyte (with Chiral Selector) degas Degas Sample dissolve->degas inject Inject sample into Capillary degas->inject separate Apply Voltage for Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-Butyl 2-propylpiperazine-1-carboxylate.

Core Safety Principles and Hazard Assessment

While specific toxicological data for this compound is not available, piperazine derivatives should be handled as hazardous substances.[1] Potential hazards based on related compounds may include:

  • Skin irritation and corrosion[4][5]

  • Serious eye damage or irritation[4][5]

  • Harmful if swallowed[4]

  • Respiratory irritation[4]

Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound in any form.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.Provides a robust barrier against dermal absorption.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Lab Coat A dedicated lab coat, preferably disposable.Prevents contamination of personal clothing.
Respiratory Protection A respirator may be necessary if there is a risk of dust or aerosol formation.Protects against inhalation of potentially harmful airborne particles.
Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

  • Waste Segregation and Collection:

    • Solid Waste: Place any solid waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into a designated hazardous waste container.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known associated hazards.

  • Storage:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the sealed container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials such as strong oxidizing agents.[6]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of any contaminated cleaning materials as hazardous waste.[1]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.

    • The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Important Note: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Contain the spill using an inert absorbent material such as vermiculite or sand. Carefully collect the absorbed material into the hazardous waste container and clean the spill area thoroughly.[1]

Disposal Workflow Diagram

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps store Store Securely in Designated Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end End: Proper Disposal disposal->end

References

Comprehensive Safety Protocol for Handling tert-Butyl 2-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 2-propylpiperazine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar piperazine derivatives. These procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation.[1][2][3][4]

  • Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][5]

  • Harmful if Swallowed: May be harmful if ingested.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles that meet appropriate government standards (e.g., NIOSH or EN 166) are required to protect against splashes.[6] A face shield should be worn over safety glasses for additional protection.[1][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[1][7] For prolonged contact, consult the glove manufacturer’s resistance guide. Always inspect gloves before use and dispose of them properly after handling the chemical.[6]
Body Protection Laboratory Coat and ClothingA standard laboratory coat should be worn. Wear appropriate protective clothing to prevent skin exposure.[8][9]
Respiratory Protection Fume Hood or RespiratorHandle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8][9] If a fume hood is not available or if dust or aerosols may be generated, use a NIOSH-approved respirator.[8]

Chemical Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Pipette or Syringe handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe disposal_solid Solid Waste (Contaminated PPE, Weigh Paper) cleanup_dispose->disposal_solid disposal_liquid Liquid Waste (Unused Solutions) cleanup_dispose->disposal_liquid cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_container Seal and Label Hazardous Waste Container disposal_solid->disposal_container disposal_liquid->disposal_container

Caption: Workflow for handling this compound.

Operational Plan

1. Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.

  • The work area, typically a chemical fume hood, should be clean and uncluttered.

2. Weighing and Dissolving:

  • Weigh the compound in a well-ventilated enclosure, such as a fume hood, to avoid inhalation of any dust particles.

  • When preparing a solution, add the solvent to the vial containing the compound and gently swirl or stir to dissolve.

3. Transfer:

  • Use a clean, dry pipette or syringe to transfer solutions.

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[6]

  • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Chemical waste must be managed responsibly to protect both personnel and the environment.

1. Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

  • Keep halogenated and non-halogenated waste streams separate.[1]

  • Aqueous waste should be segregated from organic solvent waste.[1]

3. Disposal:

  • Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

  • Contaminated packaging should be disposed of as unused product.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-propylpiperazine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-propylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.